molecular formula C28H52O14 B11932868 Propargyl-PEG12-acid

Propargyl-PEG12-acid

Katalognummer: B11932868
Molekulargewicht: 612.7 g/mol
InChI-Schlüssel: RUTNDSSFKULJTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG12-acid is a useful research compound. Its molecular formula is C28H52O14 and its molecular weight is 612.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H52O14

Molekulargewicht

612.7 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H52O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-28(29)30/h1H,3-27H2,(H,29,30)

InChI-Schlüssel

RUTNDSSFKULJTQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Propargyl-PEG12-acid, a valuable heterobifunctional linker in bioconjugation and drug development. This document outlines the primary synthetic routes, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a polyethylene glycol (PEG) derivative containing a terminal alkyne group and a carboxylic acid. This structure allows for versatile conjugation strategies. The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, while the carboxylic acid can form stable amide bonds with primary amines through the use of activating agents.[] The PEG spacer, consisting of 12 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through a two-step process commencing with a commercially available Carboxy-PEG-hydroxyl precursor. This pathway is often favored for its straightforward and high-yielding nature.

Synthetic Pathway Overview

The synthesis involves two key transformations:

  • Propargylation of the Carboxylic Acid: The initial carboxylic acid group of the HOOC-PEG-OH starting material is esterified using propargyl bromide to introduce the terminal alkyne functionality.

  • Carboxylation of the Terminal Hydroxyl Group: The hydroxyl end of the resulting α-hydroxyl-ω-propargyl PEG is then reacted with succinic anhydride to introduce a new terminal carboxylic acid.

The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Pathway start HOOC-PEG12-OH intermediate α-hydroxyl-ω-propargyl PEG12 start->intermediate  Propargyl Bromide, KOH  DMF, 70°C, 15h product This compound intermediate->product  Succinic Anhydride, DMAP, TEA  1,4-Dioxane, RT, 24h

Synthesis of this compound from HOOC-PEG12-OH.
Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar Propargyl-PEG-acid compounds.[2][3]

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG12

  • Dissolve HOOC-PEG12-OH and potassium hydroxide (KOH) in dimethylformamide (DMF).

  • Stir the mixture at 100°C for 1 hour to facilitate the formation of the potassium salt.

  • Cool the solution and add propargyl bromide dropwise.

  • Stir the reaction mixture at 70°C for 15 hours.

  • After cooling to room temperature, filter the solution and concentrate it under vacuum.

  • Dissolve the residue in distilled water and extract with dichloromethane.

  • Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG12.

Step 2: Synthesis of α-carboxyl-ω-propargyl PEG12 (this compound)

  • Dissolve the α-hydroxyl-ω-propargyl PEG12 from Step 1 in anhydrous 1,4-dioxane.

  • Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution at 20°C.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

  • Purify the crude product by crystallization from tetrahydrofuran (THF)/diethyl ether to obtain this compound as a white powder.[2][3]

Quantitative Data

The following table summarizes the expected materials and yields for the synthesis of this compound.

StepReactantReagentMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1HOOC-PEG12-OHPropargyl Bromide, KOH1 : 1.07 : 1.07DMF7015~96
2α-hydroxyl-ω-propargyl PEG12Succinic Anhydride, DMAP, TEA1 : 1.05 : 1.05 : 1.051,4-Dioxane2024~92

Purification of this compound

Purification of the final product is critical to remove unreacted reagents, byproducts, and any remaining starting material. A combination of liquid-liquid extraction and a final purification step such as crystallization or chromatography is generally employed.

Purification Workflow

The general workflow for the purification of this compound is illustrated below.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (DCM/Water) start->extraction concentration Concentration under Vacuum extraction->concentration purification Final Purification concentration->purification crystallization Crystallization (THF/Diethyl Ether) purification->crystallization  Standard Purity   hplc RP-HPLC purification->hplc  High Purity   product Pure this compound crystallization->product hplc->product

Purification workflow for this compound.
Purification Protocols

Liquid-Liquid Extraction

This technique is effective for removing water-soluble impurities.

  • Dilute the crude reaction mixture with dichloromethane (DCM) or another suitable organic solvent.

  • Wash the organic layer sequentially with:

    • 5% aqueous sodium bicarbonate solution

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

Crystallization

Crystallization is a common method for obtaining the final product in solid form.

  • Dissolve the crude product in a minimal amount of a good solvent (e.g., tetrahydrofuran).

  • Slowly add a poor solvent (e.g., diethyl ether) until the solution becomes cloudy.

  • Allow the solution to stand at a low temperature to induce crystallization.

  • Collect the crystals by filtration and wash with the poor solvent.

  • Dry the crystals under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For applications requiring high purity, RP-HPLC is the preferred method.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD)

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C28H52O14
Molecular Weight 612.71 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity (Typical) ≥95%

Data sourced from commercial suppliers.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. The described pathways and protocols are based on established chemical principles and offer a reliable approach for obtaining this versatile linker in high purity. Adherence to these methodologies will enable researchers and drug development professionals to confidently produce and utilize this compound in their applications.

References

Propargyl-PEG12-acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Propargyl-PEG12-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core properties is critical for its effective application, ensuring the integrity and reproducibility of experimental outcomes.

Core Physicochemical Properties

This compound is characterized by a terminal propargyl group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts both hydrophilicity, due to the PEG chain, and reactive handles for bioconjugation.

PropertyValueSource/Basis
Molecular Formula C28H52O14[]
Molecular Weight 612.71 g/mol []
Appearance Pale Yellow or Colorless Oily Matter[]
Boiling Point 652.5 ± 55.0 °C at 760 mmHg[]
Density 1.1 ± 0.1 g/cm³[]

Solubility Characteristics

The solubility of this compound is largely dictated by its PEG spacer, which confers hydrophilicity. While specific quantitative solubility data for this compound is not widely published, data from structurally similar Propargyl-PEGn-acid and other PEGylated compounds provide a strong indication of its solubility profile. Generally, PEG derivatives are soluble in water and a range of organic solvents.

Inference from Related Compounds:

Based on vendor-provided data for analogous compounds such as Propargyl-PEG12-methylamine, Propargyl-PEG5-acid, Propargyl-PEG8-acid, and m-PEG12-acid, this compound is expected to be soluble in the following solvents:

SolventExpected SolubilityRationale / Supporting Data for Analogs
Water SolubleThe hydrophilic PEG spacer significantly enhances aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolublePEGylated compounds, including those with propargyl and acid moieties, consistently show high solubility in DMSO. For example, Propargyl-PEG2-amine is reported to be soluble in DMSO at 100 mg/mL.
Dimethylformamide (DMF) SolubleDMF is a common solvent for PEG derivatives.
Dichloromethane (DCM) SolubleMany PEG linkers exhibit solubility in chlorinated solvents.
Ethanol Less SolublePEGs are generally less soluble in alcohols compared to water and polar aprotic solvents.
Toluene Less SolubleSolubility of PEGs in toluene is limited.
Diethyl Ether InsolublePEGs are generally not soluble in ether.

It is important to note that as the molecular weight of the PEG chain increases, the solubility in some organic solvents may decrease.

Stability Profile

The stability of this compound is influenced by its two functional ends: the propargyl group and the carboxylic acid, as well as the PEG backbone. Polyethylene glycol itself is generally stable to heat, acid, and alkali. However, the terminal functional groups are more susceptible to degradation under certain conditions.

Key Stability Considerations:

  • pH Stability: The propargyl group, specifically the terminal alkyne, can be susceptible to acid-catalyzed degradation. The furan ring, a component of some related propargyl compounds, is known to be unstable in strong acids. The terminal alkyne proton is also acidic (pKa ≈ 25) and can be removed by strong bases, which could lead to unintended reactions.

  • Oxidative Stability: The propargyl group can be susceptible to oxidation.

  • Thermal Stability: While the PEG chain is relatively heat-stable, elevated temperatures can potentially lead to the degradation of the terminal functional groups.

  • Hygroscopicity: PEG compounds are known to be hygroscopic and will readily absorb moisture from the air.

Recommended Storage:

For long-term stability, this compound should be stored in a freezer at -20°C or lower. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Experimental Protocols

Protocol for Solubility Determination

A common method to determine solubility is the shake-flask method.

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or g/L.

G Solubility Determination Workflow start Start add_excess Add excess Propargyl- PEG12-acid to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze concentration by HPLC supernatant->hplc calculate Calculate solubility hplc->calculate end End calculate->end G Forced Degradation Study Workflow start Start prepare_stock Prepare this compound stock solution (1 mg/mL) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (70°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analyze Analyze samples by HPLC-DAD/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and quantify degradation products analyze->identify end End identify->end G PROTAC Assembly and Mechanism cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action propargyl_peg This compound protac PROTAC propargyl_peg->protac Amide Coupling azide_ligand Azide-modified E3 Ligase Ligand azide_ligand->protac CuAAC 'Click' Reaction amine_ligand Amine-modified Target Protein Ligand amine_ligand->propargyl_peg protac_mol PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac_mol->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of Target Protein proteasome->degradation

References

The Pivotal Role of the PEG12 Spacer in Propargyl-PEG-acid Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the Propargyl-PEG-acid linker, with a specific focus on the significant contributions of the 12-unit polyethylene glycol (PEG12) spacer. These heterobifunctional linkers are instrumental in the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Trifunctional Architecture of Propargyl-PEG-acid Linkers

Propargyl-PEG-acid linkers are defined by their three key functional components:

  • Propargyl Group: This terminal alkyne group is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and specificity enable the formation of a stable triazole linkage with a molecule containing an azide group.[1]

  • Carboxylic Acid Group: Located at the opposite terminus, the carboxyl group can be activated to react with primary amines, such as those on the lysine residues of proteins and antibodies, forming a stable amide bond.[1]

  • PEG Spacer: The polyethylene glycol chain serves as a flexible, hydrophilic bridge between the two reactive ends. The length of this spacer is a critical design element that significantly influences the properties of the final bioconjugate.[1][2]

The Specific Impact of the PEG12 Spacer

The choice of a PEG12 spacer provides a unique balance of properties that are highly advantageous in many bioconjugation applications. A PEG spacer with twelve ethylene glycol units imparts significant hydrophilicity to the linker and the resulting conjugate.[2] This is crucial for improving the solubility and pharmacokinetic profile of the final molecule.

The key roles of the PEG12 spacer include:

  • Enhanced Solubility: The hydrophilic nature of the PEG12 chain can significantly improve the aqueous solubility of hydrophobic drugs or other molecules being conjugated, which is a common challenge in drug development.

  • Improved Pharmacokinetics: A longer PEG spacer, such as PEG12, can increase the hydrodynamic radius of the bioconjugate. This can lead to a longer circulation half-life by reducing renal clearance, which can be beneficial for improving the therapeutic window of a drug.

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of proteins or other biomolecules, potentially lowering the risk of an immune response.

  • Optimal Spacing and Flexibility: The inherent flexibility of the PEG12 chain provides an optimal distance between the two conjugated molecules. This can be critical for maintaining the biological activity of each component, for example, by minimizing steric hindrance that could interfere with an antibody's binding to its target antigen.

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer helps to minimize non-specific binding of the conjugate to other proteins or surfaces in the biological environment.

Quantitative Data: A Comparative Look at Propargyl-PEG-acid Linkers

The selection of the PEG spacer length is a critical optimization step in the design of a bioconjugate. The following table provides a comparison of key physicochemical properties of Propargyl-PEG-acid linkers with varying PEG chain lengths.

PropertyPropargyl-PEG4-acidPropargyl-PEG8-acidPropargyl-PEG12-acid
Molecular Weight ( g/mol ) 262.27438.48612.71
Spacer Length (Å) ~14.6~28.2~41.8
Solubility HighVery HighExcellent
Hydrophilicity HighVery HighExcellent
Steric Hindrance LowModerateModerate-High
In Vivo Half-life ShorterIntermediateLonger

Note: Spacer length is an approximation based on the extended conformation of the PEG chain.

Experimental Protocols

The utility of Propargyl-PEG-acid linkers lies in their ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed, representative protocols for these key experimental steps.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of the this compound linker and its subsequent reaction with a primary amine-containing biomolecule (e.g., an antibody).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the this compound linker in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Biomolecule:

    • Immediately add the activated linker solution to the amine-containing biomolecule in the Reaction Buffer. The molar ratio of linker to biomolecule will need to be optimized for the specific application.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the propargyl-functionalized biomolecule using a desalting column to remove excess linker and reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized biomolecule to an azide-containing molecule using a copper(I) catalyst.

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction Buffer: Degassed PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in water/DMSO).

  • Click Reaction:

    • To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule. The molar ratio will depend on the desired final product.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Incubation and Purification:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Purify the final bioconjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted components.

Visualizing the Workflow and Applications

Bioconjugation Workflow

The following diagram illustrates the two-step workflow for bioconjugation using a this compound linker.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) This compound This compound Activated_Linker Propargyl-PEG12-NHS Ester This compound->Activated_Linker Activation Biomolecule-NH2 Biomolecule-NH2 (e.g., Antibody) Propargyl_Biomolecule Propargyl-PEG12-Biomolecule Biomolecule-NH2->Propargyl_Biomolecule EDC_NHS EDC, NHS EDC_NHS->this compound Activated_Linker->Propargyl_Biomolecule Conjugation Final_Conjugate Biomolecule-PEG12-Triazole-Molecule Propargyl_Biomolecule->Final_Conjugate Click Reaction Azide_Molecule Azide-Molecule (e.g., Drug, Probe) Azide_Molecule->Final_Conjugate Cu_Ascorbate CuSO4, Na-Ascorbate, Ligand Cu_Ascorbate->Propargyl_Biomolecule

Caption: Sequential bioconjugation workflow using this compound.

Application in PROTAC Development

Propargyl-PEG-acid linkers are extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand that binds to the target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase.

PROTAC_MoA cluster_protac POI_Ligand POI Ligand PEG12_Linker This compound Linker POI_Ligand->PEG12_Linker E3_Ligase_Ligand E3 Ligase Ligand PEG12_Linker->E3_Ligase_Ligand PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Conceptual diagram of a PROTAC utilizing a PEG12 linker.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation. The distinct properties imparted by the PEG12 spacer—namely enhanced solubility, improved pharmacokinetics, and optimal molecular spacing—make it a highly valuable component in the design and synthesis of advanced therapeutics and research agents. Careful consideration of the linker length and the application of robust conjugation protocols are paramount to the successful development of novel bioconjugates.

References

Propargyl-PEG12-acid: A Bifunctional Tool for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG12-acid is a heterobifunctional linker molecule that has emerged as a critical component in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a terminal propargyl group and a carboxylic acid function separated by a flexible 12-unit polyethylene glycol (PEG) spacer, provides researchers with a versatile platform for covalently linking a wide array of molecules. This guide details the core properties, experimental applications, and underlying biological pathways associated with this compound, offering a comprehensive resource for its effective utilization in research and development.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent physical and chemical properties. The combination of a reactive alkyne, a conjugatable carboxylic acid, and a hydrophilic PEG chain makes it an ideal linker for creating complex biomolecular constructs with enhanced solubility and optimized spatial orientation.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H52O14[3][4]
Molecular Weight 612.71 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Solubility Soluble in water, DMSO, DMF
Storage Conditions Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months.

The Bifunctional Nature: Two Chemistries, One Linker

The utility of this compound lies in its two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.

1. Carboxylic Acid Moiety for Amide Bond Formation: The terminal carboxylic acid can be readily activated to form a reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester efficiently reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.

2. Propargyl Group for Click Chemistry: The terminal alkyne of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the highly efficient and specific ligation of the PEG linker to molecules bearing an azide group, forming a stable triazole linkage.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Activation of Carboxylic Acid and Amide Coupling to a Primary Amine

This two-step protocol first describes the activation of the carboxylic acid group of this compound to an NHS ester, followed by its reaction with an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Activation of this compound to Propargyl-PEG12-NHS ester

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS for aqueous reactions) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

Step 2: Conjugation to an Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the freshly prepared Propargyl-PEG12-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the NHS ester is commonly used for protein labeling.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate using an appropriate method to remove unreacted linker and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of a propargyl-functionalized molecule (prepared as in Protocol 1 or obtained commercially) to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent: Sodium ascorbate

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare stock solutions:

    • Propargyl-functionalized molecule in a suitable solvent.

    • Azide-containing molecule in a suitable solvent.

    • CuSO4 in water (e.g., 20 mM).

    • THPTA in water or DMSO (e.g., 100 mM).

    • Sodium ascorbate in water (e.g., 100 mM, freshly prepared).

  • In a reaction vessel, add the propargyl-functionalized molecule and the azide-containing molecule (typically 1.5-2 equivalents) to the degassed buffer.

  • Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio and let it stand for 1-2 minutes.

  • Add the CuSO4/THPTA premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix and incubate at room temperature for 1-4 hours.

  • Purify the resulting triazole-linked conjugate using a suitable method.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The bifunctional nature of this compound allows for a straightforward, two-step conjugation workflow.

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Propargyl_PEG12_acid This compound Propargyl_PEG12_Molecule Propargyl-PEG12-NH-R Propargyl_PEG12_acid->Propargyl_PEG12_Molecule 1. Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Propargyl_PEG12_Molecule 2. EDC_NHS EDC, NHS EDC_NHS->Propargyl_PEG12_Molecule Final_Conjugate Final Conjugate Propargyl_PEG12_Molecule->Final_Conjugate Propargyl-activated molecule Azide_Molecule Azide-containing Molecule (R'-N3) Azide_Molecule->Final_Conjugate 3. CuAAC_reagents CuSO4, Ascorbate, Ligand CuAAC_reagents->Final_Conjugate

Caption: A generalized two-step workflow for bioconjugation using this compound.

Application in Targeted Protein Degradation: The PROTAC Mechanism

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

protac_pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub transfer E2->E3_Ligase Ub transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The mechanism of action of a PROTAC utilizing the ubiquitin-proteasome pathway.

References

Propargyl-PEG12-acid: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Propargyl-PEG12-acid, a heterobifunctional linker crucial for advancements in bioconjugation. Designed for both beginners and experienced researchers, this document details the core properties, experimental protocols, and applications of this versatile molecule in fields such as antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linking of two different molecules. It features two key functional groups at opposite ends of a polyethylene glycol (PEG) spacer: a terminal propargyl group (an alkyne) and a carboxylic acid. This structure allows for a two-step, controlled conjugation process.

The PEG component, consisting of 12 ethylene glycol units, is a critical feature. It imparts hydrophilicity, which can enhance the solubility and stability of the resulting bioconjugate. Furthermore, PEGylation can reduce the immunogenicity of therapeutic molecules and improve their pharmacokinetic profile.

The dual functionalities of this compound make it a valuable reagent for various bioconjugation applications. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues). The propargyl group enables highly specific and efficient "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[1]

Core Properties and Specifications

Understanding the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this linker.

PropertyValueReference
Molecular Weight 612.71 g/mol []
Molecular Formula C28H52O14[]
Purity Typically ≥95%[]
Appearance Pale yellow or colorless oily matter[]
Solubility Soluble in water, DMSO, DMF, and most organic solvents.
Storage Conditions Store at -20°C for long-term stability.

Experimental Workflows and Protocols

The use of this compound in bioconjugation typically involves a two-stage process. First, the carboxylic acid is coupled to an amine-containing molecule. Second, the propargyl group is reacted with an azide-containing molecule via click chemistry.

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Click Chemistry Start Start Activate_Acid Activate this compound (EDC/NHS) Start->Activate_Acid Couple_Amine Couple to Amine-Containing Molecule (e.g., Protein) Activate_Acid->Couple_Amine Purify_1 Purify Propargyl-PEGylated Intermediate Couple_Amine->Purify_1 Prepare_Click Prepare Azide-Molecule and Catalyst Purify_1->Prepare_Click Propargyl-PEGylated Intermediate Click_Reaction Perform CuAAC Reaction Prepare_Click->Click_Reaction Purify_2 Purify Final Bioconjugate Click_Reaction->Purify_2 End End Purify_2->End

General bioconjugation workflow using this compound.
Stage 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine on a target molecule, such as a protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Protocol:

  • Reagent Preparation: Equilibrate EDC, NHS, and this compound to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

G Propargyl_PEG_Acid This compound COOH Activated_Ester NHS-activated Propargyl-PEG12 NHS Ester Propargyl_PEG_Acid->Activated_Ester Activation (pH 6.0) EDC_NHS EDC / NHS Activation Reagents EDC_NHS->Activated_Ester Conjugate {Propargyl-PEGylated Protein | Amide Bond} Activated_Ester->Conjugate Coupling (pH 7.2-7.5) Protein {Target Protein | NH2} Protein->Conjugate

Amine coupling reaction scheme.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule from Stage 1 and an azide-containing molecule.

Materials:

  • Propargyl-PEGylated molecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

  • DMSO or DMF for dissolving hydrophobic molecules

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Catalyst Premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Allow the mixture to stand for 1-2 minutes.

  • Click Reaction Setup:

    • In a reaction tube, combine the Propargyl-PEGylated molecule with the azide-containing molecule. A molar excess of the azide molecule (e.g., 5-10 equivalents) is often used.

    • Add the CuSO4/THPTA premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The antibody provides targeting specificity for cancer cells, and the PEG linker enhances the solubility and stability of the ADC.

G Antibody Monoclonal Antibody (with Lysine residues) Alkyne_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Antibody Propargyl_PEG_Acid This compound Propargyl_PEG_Acid->Alkyne_Antibody EDC_NHS EDC/NHS EDC_NHS->Alkyne_Antibody ADC Antibody-Drug Conjugate (ADC) Alkyne_Antibody->ADC Azide_Drug Azide-Modified Cytotoxic Drug Azide_Drug->ADC CuAAC CuAAC Click Chemistry CuAAC->ADC

Workflow for ADC synthesis using this compound.
Proteolysis-Targeting Chimeras (PROTACs)

This compound is also employed in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker in this context provides the necessary spacing and flexibility for the two binding events to occur.

Conclusion

This compound is a versatile and powerful tool for researchers in bioconjugation and drug development. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex biomolecules. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively utilize this compound to advance their research and development efforts.

References

Propargyl-PEG12-acid: A Versatile Linker for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of highly specific and potent therapeutic agents is paramount. Propargyl-PEG12-acid has emerged as a critical chemical tool, acting as a versatile heterobifunctional linker that facilitates the conjugation of diverse molecular entities. Its unique architecture, featuring a terminal propargyl group for "click chemistry," a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for amide bond formation, offers a powerful platform for the construction of complex biologics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core features of this compound, its physicochemical properties, and its applications in drug discovery. Detailed experimental protocols and visual workflows are presented to enable researchers to effectively harness the potential of this linker in their drug development endeavors.

Physicochemical Properties

The utility of this compound in drug discovery is underpinned by its distinct physicochemical characteristics. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate.[1] The terminal functional groups provide orthogonal reactivity, allowing for sequential and controlled conjugation reactions.

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyThis compoundPropargyl-PEG12-aminePropargyl-PEG12-sulfonic acid
Molecular Formula C28H52O14C27H53NO12C27H52O15S
Molecular Weight ~612.7 g/mol ~583.7 g/mol ~648.8 g/mol
Purity Typically >95%Typically >95%Typically >96%
Appearance Colorless to pale yellow oilColorless to pale yellow oilNot specified
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.[2]Soluble in water and most organic solvents.Not specified

Note: Exact values may vary slightly between suppliers.

Key Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable linker in several cutting-edge areas of drug discovery.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to attach the cytotoxic drug to the antibody. The carboxylic acid end of the linker is first activated and reacted with primary amines (e.g., lysine residues) on the antibody surface. The terminal alkyne group is then available for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified cytotoxic payload.[3] This "click chemistry" approach offers high yields and is tolerant of a wide range of functional groups.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein. The modular synthesis enabled by the orthogonal reactive ends of this compound is highly advantageous for the rapid assembly and optimization of PROTAC candidates.

Signaling Pathways and Mechanisms of Action

The therapeutic agents developed using this compound exert their effects through distinct signaling pathways.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor Receptor-Antigen Complex Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to an Antibody

This two-step protocol describes the activation of the carboxylic acid group of this compound and its subsequent coupling to primary amines on an antibody.

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (or Sulfo-NHS, e.g., 100 mM) in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS (or Sulfo-NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

Step 2: Coupling to the Antibody

  • To the antibody solution (typically 1-10 mg/mL in reaction buffer), add the freshly activated Propargyl-PEG12-NHS ester solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired degree of labeling.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.

  • Purify the alkyne-modified antibody using a desalting or SEC column equilibrated with the desired storage buffer (e.g., PBS).

Conjugation_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling & Purification Propargyl_PEG_Acid This compound Activated_Ester Activated Propargyl-PEG12-NHS Ester Propargyl_PEG_Acid->Activated_Ester EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugated_Ab Alkyne-Modified Antibody Activated_Ester->Conjugated_Ab Antibody Antibody (with Lysine residues) Antibody->Conjugated_Ab Amide Bond Formation Purification Purification (SEC) Conjugated_Ab->Purification Final_Product Purified Alkyne-Ab Purification->Final_Product

Caption: Experimental workflow for antibody conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-functionalized payload.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate), freshly prepared

  • DMSO (for dissolving the payload)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Prepare a stock solution of the azide-functionalized payload in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, prepare a premix of CuSO4 and the copper ligand in a 1:5 molar ratio (e.g., mix 5 µL of 20 mM CuSO4 with 5 µL of 100 mM THPTA). Let it stand for 1-2 minutes.

  • To the alkyne-modified antibody solution, add the desired molar excess of the azide-payload (e.g., 5-10 equivalents).

  • Add the CuSO4/ligand premix to the antibody-payload mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the final antibody-drug conjugate using a desalting or SEC column to remove excess reagents.

Conclusion

This compound is a powerful and versatile linker that has become an indispensable tool in modern drug discovery. Its well-defined structure and orthogonal reactivity enable the efficient and controlled synthesis of complex biomolecules such as ADCs and PROTACs. The hydrophilic PEG spacer often imparts favorable physicochemical and pharmacokinetic properties to the final conjugate. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their pursuit of novel and targeted therapeutics.

References

An In-depth Technical Guide to Click Chemistry with Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the versatile bifunctional linker, Propargyl-PEG12-acid. This reagent has become an invaluable tool in bioconjugation and drug development, enabling the efficient and specific covalent linking of diverse molecular entities.

Introduction to Click Chemistry

Click chemistry is a concept introduced by Karl Barry Sharpless in 2001, which describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] These reactions are characterized by their simplicity and the absence of significant byproducts.[] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between a terminal alkyne and an azide.[3][4]

The introduction of Polyethylene Glycol (PEG) linkers to click chemistry reagents enhances their water-solubility, making them more suitable for biolabeling in aqueous buffers.[1] PEG linkers also offer the advantages of high solubility in organic solutions, a hydrophilic character, and non-immunogenic properties.

This compound: A Key Reagent in Click Chemistry

This compound is a heterobifunctional linker that embodies the principles of click chemistry. It possesses a terminal alkyne group for participation in CuAAC reactions and a carboxylic acid group for conjugation to amine-containing molecules, such as proteins and peptides, through amide bond formation. The PEG spacer, consisting of 12 ethylene glycol units, enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Properties of this compound

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C28H52O14
Molecular Weight 612.70 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Storage Conditions Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand is often included to prevent oxidative damage to sensitive biomolecules.

General Experimental Protocol for CuAAC with this compound

This protocol provides a general methodology for the conjugation of an azide-containing molecule to an amine-containing biomolecule using this compound.

Step 1: Activation of this compound and Amide Bond Formation

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Activate the carboxylic acid group using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Add the amine-containing biomolecule to the activated this compound solution.

  • Allow the reaction to proceed at room temperature for a specified time (typically 2-4 hours) to form a stable amide bond.

  • Purify the alkyne-modified biomolecule using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline).

  • Add the azide-containing molecule of interest.

  • Prepare a fresh solution of copper(II) sulfate and a copper-chelating ligand (e.g., THPTA).

  • Prepare a fresh solution of sodium ascorbate.

  • Add the copper/ligand solution and the sodium ascorbate solution to the reaction mixture containing the alkyne-modified biomolecule and the azide.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the final conjugate using an appropriate method to remove unreacted molecules and byproducts.

Applications in Drug Development and Research

The versatility of this compound and the efficiency of click chemistry have led to their widespread use in various areas of research and drug development.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is used as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Antibody-Drug Conjugates (ADCs): The CuAAC reaction is a favored method for attaching a drug linker to an antibody in the development of ADCs. The specificity of the antibody is used to deliver a potent cytotoxic payload to cancer cells.

  • Bioconjugation: The alkyne group of this compound serves as a versatile handle for creating customized therapeutic agents and for the PEGylation of drugs or proteins to increase their circulation half-life and reduce immunogenicity.

Visualizing the Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Reaction cluster_purification Purification & Analysis Propargyl_PEG12_Acid This compound Activation Activation (EDC/NHS) Propargyl_PEG12_Acid->Activation Amine_Biomolecule Amine-containing Biomolecule Alkyne_Modified Alkyne-modified Biomolecule Amine_Biomolecule->Alkyne_Modified Activation->Alkyne_Modified Reaction Final_Conjugate Final Conjugate Alkyne_Modified->Final_Conjugate Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst (CuSO4/Ascorbate) Catalyst->Final_Conjugate Click Reaction Purification Purification Final_Conjugate->Purification Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis cuaac_mechanism cluster_reaction CuAAC Reaction cluster_catalyst_regeneration Catalyst Regeneration Alkyne Alkyne (R1-C≡CH) This compound Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Azide Azide (R2-N3) Triazole 1,4-Disubstituted Triazole Azide->Triazole + Azide Copper_I {Cu(I)} Copper_Acetylide->Triazole Copper_II Cu(II) Copper_II->Copper_I Reduction Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->Copper_I

References

An In-depth Technical Guide on the Amine-Reactive Properties of the Carboxylic Acid Group in Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG12-acid is a heterobifunctional linker that has emerged as a critical tool in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a terminal propargyl group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of the amine-reactive properties of the carboxylic acid moiety, detailing the chemical principles, experimental protocols, and applications of this versatile linker.

The carboxylic acid group of this compound allows for its covalent attachment to primary amine groups present on biomolecules like proteins (e.g., the ε-amino group of lysine residues), peptides, and amine-modified small molecules.[2] This reaction, typically facilitated by carbodiimide chemistry, results in the formation of a stable amide bond.[3] The propargyl group on the other end of the linker serves as a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the modular construction of complex bioconjugates.[1][4]

Principle of Amine-Reactive Coupling

The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under physiological conditions. Therefore, the carboxylic acid group of this compound must first be "activated" to a more reactive species. The most common and effective method for this activation in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

The overall reaction is most efficient when performed in a two-step pH process: the activation step is favored at a slightly acidic pH (4.5-6.0), while the subsequent conjugation to the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).

Quantitative Data on Conjugation Efficiency

The efficiency of the conjugation reaction, often measured by the Degree of Labeling (DOL), is a critical parameter that can influence the biological activity and pharmacokinetic properties of the resulting bioconjugate. The DOL can be controlled by optimizing the reaction conditions, primarily the molar ratio of the activated this compound to the target protein and the reaction pH.

Table 1: General Guidelines for Achieving a Desired Degree of Labeling (DOL) on an Antibody

Molar Ratio (Propargyl-PEG12-NHS Ester : Protein)Reaction pHTypical Degree of Labeling (DOL) per Antibody*Remarks
5:1 - 10:18.0 - 8.51 - 3Lower ratios are used when minimal labeling is desired to preserve protein activity.
15:1 - 25:18.0 - 8.54 - 6A commonly used range for achieving a moderate level of PEGylation.
> 30:18.0 - 8.5> 6Higher ratios can lead to a higher DOL but may also increase the risk of protein aggregation and loss of activity.

*Note: These are general guidelines, and the optimal conditions should be determined empirically for each specific protein.

Table 2: Key Parameters Influencing the Amine-Coupling Reaction

ParameterRecommended ConditionsRationale
Activation pH 4.5 - 6.0Maximizes the efficiency of the EDC/NHS reaction with the carboxylic acid.
Conjugation pH 7.2 - 8.5Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.
Buffers MES for activation, PBS for conjugationUse of non-amine and non-carboxylate containing buffers is crucial to avoid side reactions.
Temperature Room temperature or 4°CMilder temperatures can help maintain the stability of the protein during conjugation.
Reaction Time Activation: 15-30 min; Conjugation: 1-2 hours to overnightSufficient time is required for the reaction to proceed to completion.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., on a Protein)

This protocol describes the in-situ activation of the carboxylic acid for immediate use in protein conjugation.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG12-NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound mixture to the protein solution in the Conjugation Buffer.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7.2-8.5. Adjust the pH of the reaction mixture if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Propargyl-PEGylated Protein:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the Conjugate

Degree of Labeling (DOL) Determination:

The DOL can be determined using UV-Vis spectrophotometry if the attached molecule has a distinct chromophore. For non-chromophoric attachments, mass spectrometry is the preferred method.

  • Mass Spectrometry (LC-MS): The mass of the final conjugate is measured and compared to the mass of the unconjugated protein. The mass difference corresponds to the number of attached Propargyl-PEG12 linkers.

Visualizations

Reaction Pathway for Amine Coupling

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Propargyl_PEG_Acid This compound (R-COOH) O_acylisourea O-acylisourea intermediate (highly reactive) Propargyl_PEG_Acid->O_acylisourea + EDC EDC EDC O_acylisourea->Propargyl_PEG_Acid Hydrolysis (side reaction) NHS_ester Propargyl-PEG12-NHS Ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate Propargyl-PEG12-Amine Conjugate (Stable Amide Bond) NHS_ester->Conjugate + R'-NH2 Primary_Amine Primary Amine (e.g., on Protein, R'-NH2) Primary_Amine->Conjugate

Caption: EDC/NHS mediated conjugation of this compound to a primary amine.

Experimental Workflow for PROTAC Synthesis using this compound

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Ligand1 Ligand 1 (with primary amine) Coupling EDC / NHS Activation & Amide Bond Formation Ligand1->Coupling Propargyl_PEG_Acid This compound Propargyl_PEG_Acid->Coupling Intermediate Ligand 1-PEG12-Propargyl Coupling->Intermediate CuAAC CuAAC Reaction (CuSO4, Ascorbate) Intermediate->CuAAC Ligand2 Ligand 2 (azide-modified) Ligand2->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

References

Methodological & Application

Application Notes and Protocols for Conjugating Propargyl-PEG12-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Propargyl-PEG12-acid to a primary amine, a common bioconjugation technique used in drug development, proteomics, and material science. The protocol is based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, which forms a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on the molecule of interest.

The propargyl group at the terminus of the PEG chain allows for subsequent "click chemistry" reactions, providing a versatile handle for attaching a wide array of molecules, such as fluorophores, biotin, or small molecule drugs. The 12-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Principle of the Reaction

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable, amine-reactive NHS ester. This activated intermediate is then reacted with a primary amine-containing molecule to form a stable amide linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol. These values are starting points and may require optimization for specific applications.

ParameterValueNotes
Reagents
This compound1 equivalent
EDC1.1 - 2.0 equivalentsA slight excess is used to ensure efficient activation.
NHS (or Sulfo-NHS)1.1 - 2.0 equivalentsStabilizes the activated intermediate. Sulfo-NHS is used for aqueous reactions.
Primary Amine Molecule1 - 1.5 equivalentsThe molar ratio can be adjusted to control the degree of labeling.
Reaction Conditions
Activation pH4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.[1][2]
Conjugation pH7.2 - 8.5Optimal for the reaction of the NHS ester with the primary amine.[1][2][3]
Activation Time15 - 30 minutesAt room temperature.
Conjugation Time1 - 2 hoursAt room temperature. Can be performed overnight at 4°C.
TemperatureRoom Temperature (or 4°C)
Quenching
Quenching ReagentHydroxylamine, Tris, or GlycineAdded to a final concentration of 10-50 mM to stop the reaction.

Experimental Protocols

This protocol is a general guideline and may need to be optimized for your specific molecules and application.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Primary amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure

1. Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of your reaction.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO, or in Activation Buffer if using Sulfo-NHS.

2. Activation of this compound

  • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

  • Add 1.1 to 2.0 molar equivalents of EDC from the stock solution.

  • Add 1.1 to 2.0 molar equivalents of NHS (or Sulfo-NHS) from the stock solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

3. Conjugation to the Primary Amine

  • Dissolve the primary amine-containing molecule in Conjugation Buffer.

  • Add the activated Propargyl-PEG12-NHS ester solution to the primary amine solution.

  • The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8. For optimal results, adjust the pH of the reaction mixture to 7.2-7.5.

  • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.

4. Quenching the Reaction

  • To stop the conjugation reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS esters.

5. Purification of the Conjugate

  • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (desalting column), or other appropriate purification methods. The choice of method will depend on the properties of the conjugated molecule.

6. Characterization

  • The success of the conjugation can be confirmed by various analytical techniques such as mass spectrometry (to confirm the mass of the conjugate), HPLC (to assess purity), and NMR (for structural confirmation).

Visualizations

Chemical Reaction Scheme

reaction_scheme Propargyl_PEG12_Acid This compound (R-COOH) EDC_NHS EDC, NHS pH 4.5-6.0 Propargyl_PEG12_Acid->EDC_NHS Primary_Amine Primary Amine (R'-NH2) Amide_Conjugate Propargyl-PEG12-Amine Conjugate (R-CO-NH-R') Primary_Amine->Amide_Conjugate NHS_Ester Propargyl-PEG12-NHS Ester (R-CO-NHS) EDC_NHS->NHS_Ester Activation NHS_Ester->Amide_Conjugate Conjugation pH 7.2-8.5

Caption: Chemical reaction scheme for the EDC/NHS-mediated conjugation of this compound to a primary amine.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing Reagent_Prep Prepare Stock Solutions (PEG-Acid, EDC, NHS, Amine) Activation Activate PEG-Acid with EDC and NHS (15-30 min) Reagent_Prep->Activation Conjugation Add Activated PEG to Primary Amine (1-2 hours) Activation->Conjugation Quenching Quench Reaction (e.g., Tris, Glycine) Conjugation->Quenching Purification Purify Conjugate (Dialysis, SEC) Quenching->Purification Characterization Characterize Product (MS, HPLC, NMR) Purification->Characterization

Caption: A streamlined workflow for the conjugation of this compound to a primary amine.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG12-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool in drug discovery and development. Its high efficiency, specificity, and biocompatibility make it ideal for the modular synthesis of complex biomolecules. Propargyl-PEG12-acid is a heterobifunctional linker that leverages the advantages of CuAAC. It features a terminal propargyl group for click chemistry and a carboxylic acid for conventional amide bond formation. The long-chain polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a linker. The modular synthesis of PROTACs, often involving an amide coupling followed by a CuAAC reaction, allows for the rapid generation and optimization of these promising therapeutics.[4]

This document provides a detailed guide to the synthesis of a PROTAC using this compound, including step-by-step experimental protocols, representative quantitative data, and purification strategies.

PROTAC Synthesis Overview

The synthesis of a PROTAC using this compound is typically a two-step process:

  • Amide Coupling: The carboxylic acid of this compound is coupled with an amine-containing ligand (either the target protein ligand or the E3 ligase ligand) to form a stable amide bond.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the resulting intermediate is then "clicked" with an azide-functionalized second ligand to complete the PROTAC synthesis.

Quantitative Data Summary

Table 1: Representative Parameters for Amide Coupling of this compound

ParameterValue/ConditionNotes
Reactants This compound, Amine-containing Ligand
Equivalents 1.1 eq. This compound, 1.0 eq. LigandA slight excess of the PEG linker can drive the reaction to completion.
Coupling Agents HATU (1.2 eq.), DIPEA (2.0 eq.)Other common coupling agents include HBTU, EDC, and HOBt.
Solvent Anhydrous DMF or DCMEnsure the solvent is dry to prevent hydrolysis of coupling agents.
Temperature Room Temperature
Reaction Time 4 - 12 hoursMonitor reaction progress by LC-MS.
Typical Yield 60 - 85%Yields are highly dependent on the specific ligand used.

Table 2: Representative Parameters for the CuAAC Reaction

ParameterValue/ConditionNotes
Reactants Alkyne-Intermediate, Azide-containing Ligand
Equivalents 1.0 eq. Alkyne-Intermediate, 1.1 eq. Azide-LigandA slight excess of the azide component is common.
Catalyst System CuSO₄·5H₂O (0.1 eq.), Sodium Ascorbate (0.5 eq.)A ligand such as TBTA or THPTA can be pre-mixed with CuSO₄ to improve efficiency and protect biomolecules.
Solvent t-BuOH/H₂O (1:1) or DMSO/H₂O (1:1)The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature
Reaction Time 2 - 8 hoursMonitor reaction progress by LC-MS.
Typical Yield > 70%CuAAC reactions are generally high-yielding.[5]

Table 3: Purification and Characterization Summary

ParameterMethod/TechniqueExpected Outcome
Purification Reverse-Phase HPLC (RP-HPLC)High purity (>95%) of the final PROTAC.
Size-Exclusion Chromatography (SEC)Removal of unreacted small molecules and reagents.
Characterization LC-MSConfirmation of the desired molecular weight of the final product.
¹H NMRStructural confirmation of the triazole ring formation and the presence of both ligands.

Experimental Protocols

Protocol 1: Amide Coupling of an Amine-Containing Ligand to this compound

Materials:

  • This compound

  • Amine-containing ligand (Ligand 1-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and standard glassware for organic synthesis

  • Magnetic stirrer

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing ligand (Ligand 1-NH₂, 1.0 eq.) in anhydrous DMF.

  • Add this compound (1.1 eq.) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq.) and DIPEA (2.0 eq.) in a small amount of anhydrous DMF.

  • Add the HATU/DIPEA solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate (Ligand 1-NHCO-PEG12-Propargyl).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized intermediate (Ligand 1-NHCO-PEG12-Propargyl)

  • Azide-containing ligand (Ligand 2-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial

  • Magnetic stirrer

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized intermediate (1.0 eq.) and the azide-containing ligand (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate microcentrifuge tube, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • In another microcentrifuge tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Add the sodium ascorbate solution (0.5 eq.) to the reaction mixture, followed by the copper(II) sulfate solution (0.1 eq.). A color change to yellow or green is often observed.

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours. Monitor the formation of the triazole product by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative RP-HPLC to yield the pure product.

Purification of the Final PROTAC

The purification of PEGylated PROTACs can be challenging due to the presence of the PEG linker, which can lead to streaking on silica gel and co-elution with impurities.

  • Size-Exclusion Chromatography (SEC): This technique is effective for removing unreacted small molecule reagents and byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for achieving high purity of the final PROTAC. A C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

Visualizations

experimental_workflow cluster_amide_coupling Step 1: Amide Coupling cluster_cuaac Step 2: CuAAC Click Chemistry cluster_purification Step 3: Purification reagents1 This compound + Amine-Ligand 1 coupling HATU, DIPEA in DMF reagents1->coupling reaction1 Stir at RT (4-12h) coupling->reaction1 intermediate Alkyne-Functionalized Intermediate reaction1->intermediate reaction2 Stir at RT (2-8h) intermediate->reaction2 reagents2 Azide-Ligand 2 catalyst CuSO4, NaAsc in tBuOH/H2O reagents2->catalyst catalyst->reaction2 crude_protac Crude PROTAC reaction2->crude_protac purification RP-HPLC crude_protac->purification final_product Pure PROTAC purification->final_product

Caption: Experimental workflow for PROTAC synthesis.

protac_mechanism cluster_components cluster_ternary_complex Ternary Complex Formation protac PROTAC (Ligand 1-Linker-Ligand 2) ternary_complex POI-PROTAC-E3 Complex protac->ternary_complex Binds poi Target Protein (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Poly-Ubiquitination of POI ternary_complex->ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination E1, E2 enzymes degradation Proteasomal Degradation of POI ubiquitination->degradation proteasome 26S Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Propargyl-PEG12-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Propargyl-PEG12-acid is a heterobifunctional linker that offers a versatile platform for ADC development. It features a terminal propargyl group for highly efficient and specific "click chemistry" conjugation and a carboxylic acid for stable amide bond formation with antibodies. The integrated polyethylene glycol (PEG) chain, with 12 PEG units, enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve pharmacokinetics, and lead to a better safety profile.[1][2]

These application notes provide detailed protocols and supporting data for the use of this compound in the development of ADCs.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C27H51NO14
Molecular Weight 613.69 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Functional Groups Propargyl (alkyne) and Carboxylic Acid

Core Application: Two-Step ADC Conjugation

The use of this compound in ADC development typically follows a two-step conjugation strategy. This approach allows for a controlled and efficient synthesis of the final ADC product.

  • Antibody Modification: The carboxylic acid moiety of this compound is activated and then reacted with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. This step results in an antibody functionalized with terminal alkyne groups.

  • Payload Conjugation via Click Chemistry: An azide-modified cytotoxic payload is then conjugated to the alkyne-functionalized antibody through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage.[5]

The following diagram illustrates the general workflow for this two-step conjugation process.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Propargyl_PEG12_Acid This compound Activation Activation (e.g., EDC/NHS) Propargyl_PEG12_Acid->Activation Activated_Linker Activated Linker (NHS-ester) Activation->Activated_Linker Modified_Antibody Alkyne-Modified Antibody Activated_Linker->Modified_Antibody Antibody Antibody (mAb) Antibody->Modified_Antibody CuAAC CuAAC Reaction (CuSO4, Reductant, Ligand) Modified_Antibody->CuAAC Azide_Payload Azide-Modified Payload (e.g., MMAE-Azide) Azide_Payload->CuAAC Final_ADC Final Antibody-Drug Conjugate (ADC) CuAAC->Final_ADC

General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Activation of this compound and Antibody Modification

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to an antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 100 mM. b. Add NHS (1.2 eq) and DCC (or EDC) (1.2 eq). c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the Propargyl-PEG12-NHS ester. d. Monitor the reaction by TLC or LC-MS.

  • Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation of Activated Linker to Antibody: a. Add a 10- to 20-fold molar excess of the activated Propargyl-PEG12-NHS ester solution in DMF to the antibody solution. The final concentration of DMF should not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification of Alkyne-Modified Antibody: a. Purify the resulting alkyne-modified antibody from unreacted linker and byproducts using SEC. b. Collect the fractions corresponding to the monomeric modified antibody. c. Characterize the modification level (linker-to-antibody ratio, LAR) by mass spectrometry.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody from Protocol 1

  • Azide-modified payload (e.g., MMAE-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Procedure:

  • Reagent Preparation: a. Prepare a 50 mM stock solution of CuSO₄ in water. b. Prepare a 100 mM stock solution of THPTA in water. c. Prepare a fresh 100 mM stock solution of sodium ascorbate in water. d. Dissolve the azide-modified payload in DMSO to a concentration of 10-20 mM.

  • Catalyst Complex Formation: a. In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction: a. In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload. A typical molar excess is 5-10 equivalents of the payload per antibody. b. Add the pre-formed copper-ligand complex to the antibody-payload mixture. The final copper concentration is typically 0.5-1.0 mM. c. Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM. d. Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification and Characterization of the ADC: a. Purify the resulting ADC from excess payload and reaction components using SEC. b. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality and predict its in vivo performance.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more retained on the HIC column.

Materials:

  • HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the purified ADC.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).

  • Calculate the average DAR by taking the weighted average of the different species.

Protocol 4: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is used to quantify the percentage of monomeric ADC versus high molecular weight aggregates.

Materials:

  • HPLC system with an SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 10-20 µg of the purified ADC.

  • Run an isocratic elution for 15-20 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the monomer and any high molecular weight species to determine the percentage of aggregation.

Representative Performance Data

The inclusion of a PEG linker, such as the PEG12 in this compound, is expected to improve the physicochemical properties and in vivo performance of an ADC. The following tables provide representative data, which should be determined empirically for each specific ADC construct.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data
LinkerAverage DARMonomer Purity (%)
Non-PEGylated Linker3.892.5
This compound 3.9 98.1

Note: This is illustrative data. Actual results may vary.

Table 2: Representative In Vitro Cytotoxicity Data (IC50)

The following table shows representative IC50 values for an anti-HER2 ADC with MMAE payload in different breast cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineHER2 ExpressionIC50 (ng/mL) with Non-PEGylated LinkerIC50 (ng/mL) with this compound Linker
SK-BR-3High2520
BT-474High3530
MDA-MB-468Low>1000>1000
MCF-7Low>1000>1000

Note: This is illustrative data. Actual results may vary.

Mechanism of Action: ADC with MMAE Payload

A common payload used in ADCs is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent. The following diagram illustrates the mechanism of action of an ADC carrying an MMAE payload.

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with Propargyl-PEG12-Linker and MMAE Payload Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Antigen Antigen Tumor-Specific Antigen Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release 3. Lysosomal Trafficking and Payload Release Lysosome->Payload_Release Free_MMAE Free MMAE Payload_Release->Free_MMAE Microtubule_Disruption 4. Inhibition of Tubulin Polymerization Free_MMAE->Microtubule_Disruption Tubulin_Polymerization Tubulin Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 5. Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of action of an ADC with an MMAE payload.

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It is then trafficked to the lysosome, where the linker can be cleaved (if cleavable) or the antibody is degraded, releasing the active MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the PEG12 spacer enhances the physicochemical properties of the resulting ADC. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists working to design and synthesize more effective and safer targeted cancer therapies.

References

Application of Propargyl-PEG12-acid in targeted protein degradation.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. Propargyl-PEG12-acid is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (a terminal alkyne), a 12-unit PEG chain, and a terminal carboxylic acid. This combination of features offers several advantages for PROTAC development:

  • Facilitates "Click Chemistry" : The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.

  • Enhances Solubility and Permeability : The hydrophilic nature of the long PEG chain can significantly improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[1]

  • Provides Optimal Spacing and Flexibility : The extended length of the PEG12 linker provides substantial spatial separation between the two ligands. This is often necessary to enable the productive formation of the ternary complex without steric hindrance. The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.

  • Offers a Reactive Handle : The carboxylic acid terminus provides a convenient attachment point for one of the ligands through standard amide bond formation.

This document provides detailed application notes and protocols for the effective use of this compound in the development of novel PROTACs, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Principle of PROTAC Action and the Role of the Linker

The mechanism of action of a PROTAC involves several key steps, ultimately leading to the degradation of the target protein. The this compound linker plays a pivotal role in this process by connecting the POI-binding and E3 ligase-binding moieties. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Representative Degradation Efficiency of a BRD4-Targeting PROTAC with a 12-Unit PEG Linker

The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a this compound linker. The data is based on published results for similar BRD4 degraders with long-chain PEG linkers.

Compound IDTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Assay Method
BRD4-PEG12-CRBN BRD4PomalidomideMDA-MB-23160>90Western Blot
BRD4-PEG12-CRBN BRD4PomalidomideMV4-1145>95HiBiT Assay
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (BRD4-PEG12-CRBN)

This protocol describes a general two-step synthesis of a BRD4-targeting PROTAC. It involves an initial amide coupling of this compound to an azide-modified pomalidomide (a Cereblon E3 ligase ligand), followed by a CuAAC "click" reaction to attach a JQ1 derivative (a BRD4 ligand).

Step 1: Amide Coupling of Azide-Pomalidomide with this compound

  • Reagents and Materials:

    • Azide-Pomalidomide (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Standard glassware for organic synthesis

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Azide-Pomalidomide and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to obtain the alkyne-functionalized intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Alkyne-functionalized intermediate from Step 1 (1.0 eq)

    • JQ1-azide (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.5 eq)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Procedure:

    • Dissolve the alkyne-functionalized intermediate and JQ1-azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Azide_Pom Azide-Pomalidomide (E3 Ligase Ligand) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Azide_Pom->Amide_Coupling Propargyl_PEG12_Acid This compound Propargyl_PEG12_Acid->Amide_Coupling Alkyne_Intermediate Alkyne-PEG12-Pomalidomide Intermediate Amide_Coupling->Alkyne_Intermediate CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Alkyne_Intermediate->CuAAC JQ1_Azide JQ1-Azide (BRD4 Ligand) JQ1_Azide->CuAAC Final_PROTAC Final PROTAC (BRD4-PEG12-CRBN) CuAAC->Final_PROTAC BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling in Cancer BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Cell_Proliferation Cell Proliferation & Survival PROTAC BRD4-Targeting PROTAC PROTAC->BRD4 Induces Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Transcription Oncogenes->Cell_Proliferation Apoptosis Apoptosis

References

Application Notes and Protocols for Peptide Modification and PEGylation using Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG12-acid for the modification and PEGylation of peptides. This heterobifunctional linker is a powerful tool in bioconjugation, enabling the attachment of a polyethylene glycol (PEG) chain to a peptide, which can enhance its therapeutic properties. The propargyl group serves as a handle for "click chemistry," allowing for further functionalization.

Introduction to this compound in Peptide Modification

This compound is a versatile reagent featuring a terminal carboxylic acid and a propargyl group (a terminal alkyne), connected by a 12-unit polyethylene glycol spacer. This structure allows for a two-stage functionalization of peptides and other biomolecules.

Stage 1: Amide Bond Formation. The carboxylic acid group can be activated to react with primary amines, such as the N-terminus or the side chain of lysine residues in a peptide, to form a stable amide bond. This initial step conjugates the Propargyl-PEG12 moiety to the peptide.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The propargyl group provides a bioorthogonal handle for the highly efficient and specific copper-catalyzed "click chemistry" reaction with azide-containing molecules. This allows for the attachment of a wide range of functionalities, including fluorescent dyes, targeting ligands, or cytotoxic drugs.

Benefits of PEGylation. The PEG12 spacer enhances the solubility and stability of the modified peptide. PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by:

  • Increasing Hydrophilicity: The PEG chain improves the solubility of hydrophobic peptides in aqueous solutions.

  • Enhancing Stability: The PEG moiety can protect the peptide from enzymatic degradation, thereby increasing its in-vivo half-life.

  • Reducing Immunogenicity: PEGylation can mask epitopes on the peptide, reducing its potential to trigger an immune response.

Chemical Properties and Data

The chemical properties and representative data for this compound are summarized in the table below. Purity levels are typically high to ensure reproducibility in conjugation reactions.

PropertyValue
Chemical Name This compound
Molecular Formula C28H52O14
Molecular Weight 612.71 g/mol
Appearance Pale yellow or colorless oil
Purity ≥95%
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C for long-term storage

Note: The data presented here are typical values. Please refer to the certificate of analysis for lot-specific data.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide via Amide Bond Formation

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a peptide containing a primary amine.

Materials:

  • This compound

  • Peptide with a primary amine (e.g., N-terminus or lysine side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column or reversed-phase HPLC for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Dissolve the peptide in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1.5 equivalents of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS in the Activation Buffer.

    • The total reaction volume should be kept as small as possible to ensure efficient activation.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to the Peptide:

    • Add the activated Propargyl-PEG12-NHS ester solution to the peptide solution.

    • The molar ratio of the activated linker to the peptide should be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the propargyl-PEGylated peptide using a desalting column to remove excess reagents or by reversed-phase HPLC for higher purity.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the product by analytical HPLC and mass spectrometry (MS). The expected mass increase corresponds to the molecular weight of the Propargyl-PEG12 moiety minus the mass of water (612.71 - 18.02 = 594.69 Da).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-PEGylated peptide and an azide-containing molecule.

Materials:

  • Propargyl-PEGylated peptide

  • Azide-containing molecule (e.g., fluorescent dye, targeting ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (20 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, dissolve the propargyl-PEGylated peptide in the Reaction Buffer.

    • Add the azide-containing molecule. A 2-5 fold molar excess over the peptide is a good starting point.

    • If using a ligand, pre-mix the CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final conjugate using a desalting column, size-exclusion chromatography, or reversed-phase HPLC to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • Analyze the final product by analytical HPLC and mass spectrometry to confirm the successful click reaction and assess purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-stage peptide modification process. Note that these are representative values and actual results will depend on the specific peptide and reaction conditions.

ParameterStage 1: Amide CouplingStage 2: CuAAC
Typical Yield 60-90%>90%
Purity (by HPLC) >95% after purification>95% after purification
Mass Shift (MS) +594.69 Da+ Molecular Weight of Azide Molecule

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall experimental workflow for peptide modification and PEGylation using this compound is depicted below.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Click Chemistry (CuAAC) Peptide Peptide Amide_Coupling Amide Coupling Peptide->Amide_Coupling This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS EDC_NHS->Amide_Coupling Purification_1 Purification (HPLC) Amide_Coupling->Purification_1 Propargyl_Peptide Propargyl-PEG12-Peptide Purification_1->Propargyl_Peptide CuAAC_Reaction CuAAC Reaction (CuSO4, NaAsc) Propargyl_Peptide->CuAAC_Reaction Azide_Molecule Azide-Molecule (e.g., Fluorophore, Drug) Azide_Molecule->CuAAC_Reaction Purification_2 Purification CuAAC_Reaction->Purification_2 Final_Conjugate Final Peptide Conjugate Purification_2->Final_Conjugate

Caption: Experimental workflow for peptide modification.

Example Signaling Pathway: Targeted Peptide-Drug Conjugate for Cancer Therapy

This diagram illustrates the mechanism of a hypothetical peptide-drug conjugate (PDC) targeting a cancer cell. The peptide component is designed to bind to a receptor that is overexpressed on the surface of cancer cells. The peptide is linked to a cytotoxic drug via the Propargyl-PEG12 linker.

G cluster_cell Cancer Cell Receptor Overexpressed Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., lysosomal degradation) Endosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Apoptosis Apoptosis Drug->Apoptosis PDC Peptide-PEG12-Drug Conjugate PDC->Receptor Binding

Caption: Targeted drug delivery via a peptide-drug conjugate.

Surface Functionalization of Nanoparticles with Propargyl-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanoparticles. PEGylation creates a hydrophilic "stealth" layer that can reduce non-specific protein adsorption (opsonization), minimize uptake by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.

Propargyl-PEG12-acid is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. It comprises a terminal carboxylic acid group for covalent attachment to nanoparticles and a terminal propargyl group, which serves as a reactive handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This two-step functionalization strategy allows for the precise and modular conjugation of a wide array of molecules, such as targeting ligands (peptides, antibodies), fluorescent dyes, or therapeutic agents, to the nanoparticle surface.

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles with this compound, including detailed experimental protocols, expected quantitative outcomes, and characterization techniques.

Data Presentation: The Impact of PEGylation on Nanoparticle Properties

The functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following table summarizes representative quantitative data for the changes observed upon PEGylation of nanoparticles with short-chain PEGs. While specific values will vary depending on the nanoparticle core material, size, and surface chemistry, the trends presented below are generally applicable.

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization with Short-Chain PEGCharacterization Technique
Hydrodynamic Diameter (Z-average) 100 nm110 - 130 nmDynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mV (for carboxylated NPs) or +30 mV to +50 mV (for aminated NPs)-5 mV to -20 mV[1][2]Electrophoretic Light Scattering (ELS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Surface Elemental Composition Varies (e.g., presence of core elements)Increased Carbon and Oxygen contentX-ray Photoelectron Spectroscopy (XPS)

Note: The data presented are illustrative and based on typical results reported for the PEGylation of various nanoparticle systems. Actual results will be system-dependent.

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound to the appropriate volume of Activation Buffer.

    • To this solution, add a molar excess of EDC and NHS (typically a 2-5 fold molar excess over the carboxylic acid groups of the PEG linker).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4).

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized for the desired grafting density.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).

  • Quenching and Purification:

    • To quench any unreacted NHS-esters, add the Quenching Buffer and incubate for 15 minutes.

    • Purify the functionalized nanoparticles from excess reagents and byproducts. Centrifugal filtration is a common and effective method.

      • Add the reaction mixture to a centrifugal filter unit and centrifuge according to the manufacturer's instructions.

      • Discard the flow-through.

      • Resuspend the nanoparticles in DI water or PBS.

      • Repeat the washing steps at least three times.

  • Characterization and Storage:

    • Characterize the Propargyl-PEG12-functionalized nanoparticles using appropriate techniques (see Characterization section below).

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS or Tris buffer) and store at 4°C.

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification Propargyl_PEG_Acid This compound EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Propargyl_PEG_Acid->EDC_NHS 15-30 min, RT Activated_PEG NHS-activated Propargyl-PEG12-ester EDC_NHS->Activated_PEG Conjugation Incubate in PBS (pH 7.4) Activated_PEG->Conjugation Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Conjugation Propargyl_NP Propargyl-PEG-Nanoparticles Conjugation->Propargyl_NP 2-4h, RT or overnight, 4°C Quench Quench Reaction (Tris or Hydroxylamine) Propargyl_NP->Quench Purify Purify via Centrifugal Filtration (3x washes) Quench->Purify Final_Product Purified Propargyl-PEG -Nanoparticles Purify->Final_Product

Caption: Workflow for the covalent conjugation of this compound to amine-functionalized nanoparticles.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles

This protocol details the "click" reaction to conjugate an azide-containing molecule (e.g., a targeting peptide, dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG12-functionalized nanoparticles (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or PBS

  • Deionized (DI) water

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in DI water) and sodium ascorbate (e.g., 500 mM in DI water).

  • Click Reaction:

    • In a microcentrifuge tube, disperse the propargyl-functionalized nanoparticles in TBS or PBS.

    • Add the azide-containing molecule to the nanoparticle dispersion. A 5-10 fold molar excess of the azide molecule over the estimated number of propargyl groups on the nanoparticles is recommended.

    • Sequentially add CuSO₄ (to a final concentration of ~1 mM) and sodium ascorbate (to a final concentration of ~5 mM) to the reaction mixture. Note: Always add the sodium ascorbate after the copper sulfate to reduce Cu(II) to the catalytic Cu(I) species in situ.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the "clicked" nanoparticles using centrifugal filtration as described in Protocol 1 to remove the copper catalyst, excess azide-molecule, and other reagents.

    • Wash the nanoparticles at least three times with DI water or buffer.

  • Characterization and Storage:

    • Characterize the final functionalized nanoparticles to confirm successful conjugation.

    • Store the purified nanoparticles in an appropriate buffer at 4°C.

G cluster_0 Reactant Preparation cluster_1 Click Reaction cluster_2 Purification Propargyl_NP Propargyl-PEG- Nanoparticles Reaction_Mix Mix Nanoparticles and Azide Molecule in Buffer Propargyl_NP->Reaction_Mix Azide_Molecule Azide-Containing Molecule (e.g., Peptide, Dye) Azide_Molecule->Reaction_Mix Catalysts Add CuSO₄ then Sodium Ascorbate Reaction_Mix->Catalysts Incubation Incubate 1-2h, RT (Protected from Light) Catalysts->Incubation Clicked_NP Conjugated Nanoparticles Incubation->Clicked_NP Purify Purify via Centrifugal Filtration (3x washes) Clicked_NP->Purify Final_Product Purified Conjugated Nanoparticles Purify->Final_Product

Caption: Workflow for the CuAAC "click" chemistry conjugation on propargyl-functionalized nanoparticles.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles at each stage.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each functionalization step.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential towards neutral is indicative of successful PEGylation, which shields the surface charge.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical groups present on the nanoparticle surface. The appearance of characteristic peaks for the PEG backbone (C-O-C stretching at ~1100 cm⁻¹) and the alkyne group (C≡C-H stretching at ~3300 cm⁻¹ and C≡C stretching at ~2100 cm⁻¹) can confirm the presence of the Propargyl-PEG12 linker.

  • X-ray Photoelectron Spectroscopy (XPS): To provide quantitative elemental analysis of the nanoparticle surface, confirming the presence of elements from the PEG linker.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticles by measuring the weight loss upon thermal degradation of the organic coating.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For nanoparticles that can be dissolved, ¹H NMR can be used to quantify the degree of PEGylation by integrating the characteristic peaks of the PEG ethylene glycol units.

References

Application Note: Protein Labeling with Propargyl-PEG12-acid using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and functionalized biologics. A widely used and robust method for protein labeling is the coupling of a carboxyl-containing molecule to primary amines on the protein (e.g., lysine residues or the N-terminus) through the formation of a stable amide bond. This is commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

EDC activates the carboxyl group of the labeling reagent, forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[2] This NHS ester then efficiently reacts with primary amines on the target protein at physiological pH to form a stable amide linkage.

This application note provides a detailed protocol for labeling proteins with Propargyl-PEG12-acid. This reagent features a terminal carboxylic acid for EDC/NHS-mediated conjugation and a terminal propargyl group. The propargyl group is a versatile chemical handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various reporter molecules, drugs, or other biomolecules. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances water solubility and can reduce potential steric hindrance and immunogenicity.

Reaction Principle and Workflow

The labeling process is a two-step reaction. First, the carboxylic acid on this compound is activated using EDC and NHS at a slightly acidic pH to form a semi-stable NHS ester. Second, this activated PEG reagent is added to the protein solution at a neutral to slightly alkaline pH to facilitate the reaction with primary amines on the protein surface.

G cluster_0 Step 1: Activation of PEG-Acid (pH 4.5-6.0) cluster_1 Step 2: Protein Conjugation (pH 7.2-8.0) PEG_Acid Propargyl-PEG12-COOH Intermediate O-acylisourea Intermediate (unstable) PEG_Acid->Intermediate + EDC EDC EDC Intermediate->PEG_Acid Hydrolysis (side reaction) NHS_Ester Propargyl-PEG12-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS Protein Protein-NH2 NHS_Ester->Protein Labeled_Protein Propargyl-PEG12-Protein (Stable Amide Bond) Protein->Labeled_Protein

Caption: EDC/NHS reaction mechanism for protein labeling.

Materials and Reagents

  • Protein of Interest: ≥95% purity, dissolved in an amine-free buffer (e.g., PBS).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).

  • Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns (e.g., SpinOUT™ GT-600) or chromatography system (SEC, IEX).

  • Anhydrous DMSO or DMF for preparing stock solutions.

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.).

Experimental Protocols

This protocol is a general guideline. Optimal conditions, particularly the molar ratios of reactants, may need to be determined empirically for each specific protein.

Reagent Preparation
  • Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in Coupling Buffer (PBS, pH 7.2-7.5). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer like PBS or MES.

  • This compound Stock: Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF.

  • EDC/NHS Stocks: Prepare fresh immediately before use. EDC and NHS are moisture-sensitive. Equilibrate vials to room temperature before opening. Prepare 100 mM stock solutions of both EDC and NHS in anhydrous DMSO or Activation Buffer.

Two-Step Coupling Reaction Workflow

This two-step method is preferred as it minimizes protein cross-linking by quenching the EDC before adding the protein.

G A 1. Prepare Reagents (Protein, PEG-Acid, EDC, NHS, Buffers) B 2. Activate this compound Add EDC and NHS to PEG-Acid in Activation Buffer. Incubate 15-30 min at RT. A->B C 3. Add Activated PEG to Protein Combine activated PEG solution with protein in Coupling Buffer. B->C D 4. Incubate Reaction 2 hours at RT or overnight at 4°C. C->D E 5. Quench Reaction Add Hydroxylamine or Tris to stop the reaction. D->E F 6. Purify Labeled Protein Use desalting column (SEC) or IEX to remove excess reagents. E->F G 7. Analyze & Characterize (e.g., SDS-PAGE, Mass Spectrometry) F->G

Caption: Experimental workflow for protein labeling.
Detailed Protocol Steps:

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer (pH 6.0).

    • The final concentrations should reflect the desired molar excess over the protein (see Table 1). A common starting point is a 2:5:10 molar ratio of Protein:EDC:NHS, but this needs optimization.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound mixture directly to the protein solution in Coupling Buffer (pH 7.2-7.5). The pH of the reaction will rise, favoring the reaction with primary amines.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. Longer incubation times or higher temperatures may increase labeling efficiency but can also risk protein degradation.

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Tris to a 200 µL reaction).

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS esters.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted PEG reagent and reaction byproducts by using a desalting column suitable for the protein's molecular weight.

    • Alternatively, for higher purity, Size Exclusion Chromatography (SEC) is highly effective at separating the larger, labeled protein from smaller reagents. Ion-Exchange Chromatography (IEX) can also be used, as PEGylation often alters the surface charge of the protein.

Data Presentation: Reaction Parameters

The efficiency of the labeling reaction depends on several factors. The table below provides a summary of recommended starting conditions and parameters that can be adjusted for optimization.

ParameterRecommended RangeNotes
Molar Ratio (Protein:PEG:EDC:NHS) 1 : 10-50 : 20-100 : 20-100Start with a 20-fold molar excess of PEG reagent. High concentrations of the amine nucleophile (protein) improve efficiency.
Activation pH 4.5 - 6.0MES buffer is ideal as it lacks carboxyl and amine groups. This pH range is optimal for EDC/NHS activation.
Coupling pH 7.2 - 8.5PBS or Borate buffers are suitable. Primary amines are more nucleophilic at this pH. NHS-ester half-life decreases at higher pH.
Reaction Time 2 hours at RT or overnight at 4°CLonger times may improve yield but risk protein stability.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC/NHSReagents are hygroscopic. Use fresh stocks and equilibrate to RT before opening.
Buffer interferenceEnsure buffers are free of primary amines (e.g., Tris, Glycine).
Suboptimal pHVerify the pH of both Activation and Coupling buffers.
Insufficient molar excessIncrease the molar ratio of PEG-acid, EDC, and NHS.
Protein Precipitation High EDC concentrationReduce the amount of EDC used in the reaction.
Protein instabilityPerform the reaction at 4°C. Check protein stability in the chosen buffer.
Non-specific Cross-linking One-step reaction performedUse the recommended two-step protocol to avoid exposing the protein directly to EDC.

References

Application Notes and Protocols: A Detailed Workflow for Synthesizing PROTACs Using Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental workflow for the synthesis, characterization, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Propargyl-PEG12-acid as a flexible linker. The modular nature of this approach, combining robust amide bond formation with highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allows for the versatile construction of PROTAC libraries for targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.[2][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize ternary complex formation.[4][5] this compound offers a linker with a 12-unit PEG chain, providing a significant degree of flexibility and aqueous solubility. Its terminal carboxylic acid and propargyl group allow for a straightforward two-step conjugation strategy.

Experimental Workflow Overview

The synthesis of a PROTAC using this compound typically follows a two-step process:

  • Amide Coupling: The carboxylic acid of this compound is coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide) or an amine-functionalized POI ligand.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the PEG linker is then reacted with an azide-functionalized counterpart (either the POI ligand or the E3 ligase ligand) via click chemistry to yield the final PROTAC.

This modular approach allows for the parallel synthesis of a library of PROTACs by varying the POI and E3 ligase ligands.

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis and Evaluation Propargyl_PEG12_acid This compound Intermediate Alkyne-functionalized Intermediate Propargyl_PEG12_acid->Intermediate Amide Coupling (HATU, DIPEA) E3_Ligand_NH2 Amine-functionalized E3 Ligase Ligand E3_Ligand_NH2->Intermediate POI_Ligand_N3 Azide-functionalized POI Ligand Final_PROTAC Final PROTAC POI_Ligand_N3->Final_PROTAC Intermediate->Final_PROTAC CuAAC (CuSO4, Na-Ascorbate) Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Biological_Eval Biological Evaluation (Western Blot, etc.) Characterization->Biological_Eval Data_Analysis Data Analysis (DC50, Dmax) Biological_Eval->Data_Analysis PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

Application Note: Bioconjugation of Fluorescent Dyes using Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. This process, known as bioconjugation, enables the visualization, tracking, and quantification of proteins, antibodies, and other targets in complex biological systems.[1][2] Propargyl-PEG12-acid is a heterobifunctional linker designed to facilitate a robust and specific two-step labeling strategy. This linker contains a propargyl group (a terminal alkyne) and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) chain.

The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, while potentially minimizing immunogenicity and improving in vivo circulation half-life.[3][4] The terminal functional groups allow for a sequential and controlled conjugation process:

  • Amine Coupling: The carboxylic acid is activated, typically to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a biomolecule to form a stable amide bond.[5]

  • Click Chemistry: The propargyl group serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the covalent attachment of a fluorescent dye that has been modified with an azide group.

This two-step approach offers significant advantages over single-step labeling, as it allows for the purification of the PEGylated intermediate before the introduction of the often-hydrophobic fluorescent dye, providing greater control over the final product.

Principle of the Method

The overall workflow involves two key chemical reactions. First, the biomolecule of interest is functionalized with the Propargyl-PEG12 linker. Second, an azide-modified fluorescent dye is covalently attached to the linker via CuAAC.

Step 1: Biomolecule Functionalization with this compound

The carboxylic acid of this compound is first activated in situ using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The resulting NHS ester is a reactive intermediate that readily couples with primary amines on the target biomolecule in a slightly alkaline buffer (pH 7.2-8.0) to form a stable amide linkage.

Step 2: Fluorescent Dye Conjugation via Click Chemistry

The propargyl-functionalized biomolecule is then reacted with an azide-derivatized fluorescent dye. The reaction is catalyzed by Cu(I), which is typically generated in situ by the reduction of Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the biomolecule from potential damage. The result is a stable triazole ring that covalently links the fluorescent dye to the PEGylated biomolecule.

Applications

Bioconjugates created using this method are valuable tools for a wide range of applications in research and drug development:

  • Cellular Imaging and Fluorescence Microscopy: Fluorescently labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets within fixed or living cells.

  • Flow Cytometry: Labeled cells can be identified and quantified based on their fluorescence, enabling the analysis of specific cell populations.

  • In Vivo Imaging: The PEG linker can improve the pharmacokinetic properties of labeled molecules, making them suitable for tracking in animal models.

  • Studying Signaling Pathways: By labeling key proteins, researchers can monitor their translocation, modification, or interaction with other molecules in response to cellular signals, providing insights into complex signaling cascades. For instance, the activation of a G protein-coupled receptor (GPCR) can lead to the translocation of proteins like β-arrestin from the cytoplasm to the plasma membrane. A fluorescently labeled antibody against β-arrestin can be used to visualize and quantify this event.

Data Presentation

The efficiency and outcome of the bioconjugation process can be optimized by adjusting reaction parameters. The following tables provide representative data for key experimental variables.

Table 1: Recommended Molar Ratios for Bioconjugation Reactions

Stage Reagent Recommended Molar Excess (vs. Biomolecule) Notes
Amine Coupling This compound 5 to 20-fold Higher excess may be needed for dilute protein solutions.
EDC / NHS 1.5 to 2-fold (vs. PEG-acid) Activates the carboxylic acid for amine coupling.
Click Chemistry Azide-Fluorescent Dye 5 to 20-fold Ensures efficient labeling of available alkyne sites.
Copper (II) Sulfate 0.2 to 1 mM (final concentration) Catalyst for the click reaction.
Sodium Ascorbate 2 to 10 mM (final concentration) Reducing agent to generate Cu(I).
THPTA Ligand 1 to 5 mM (final concentration) Stabilizes Cu(I) and protects the biomolecule.

Data synthesized from protocols for similar PEG linkers.

Table 2: Comparative Effect of PEG Linker Length on Bioconjugate Properties

Property PEG Linker Length Observation Implication
In Vivo Clearance Short (e.g., PEG4) Higher Clearance Rate Shorter circulation half-life.
Long (e.g., PEG12, PEG24) Lower Clearance Rate Longer circulation half-life, potentially increasing target accumulation.
Binding Affinity (IC50) Short (e.g., mini-PEG) Lower IC50 (Higher Affinity) May be beneficial for specific receptor-ligand interactions.
Long (e.g., PEG11) Higher IC50 (Lower Affinity) A longer linker might introduce unfavorable steric hindrance in some cases.

This table presents comparative data to illustrate the general impact of PEG linker length. Actual results may vary depending on the specific biomolecule, dye, and target. Data adapted from studies on antibody-drug conjugates and receptor-binding peptides.

Visualizations

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody, Protein) with primary amines (-NH2) PEG_Biomolecule Propargyl-PEGylated Biomolecule Biomolecule->PEG_Biomolecule pH 7.2-8.0 Propargyl_PEG_Acid This compound Activated_PEG Propargyl-PEG12-NHS Ester (Active Intermediate) Propargyl_PEG_Acid->Activated_PEG EDC_NHS EDC / NHS (Activation Reagents) EDC_NHS->Activated_PEG Activation Activated_PEG->PEG_Biomolecule PEG_Biomolecule_2 Propargyl-PEGylated Biomolecule PEG_Biomolecule->PEG_Biomolecule_2 Purification (Optional but Recommended) Azide_Dye Azide-Fluorescent Dye Final_Conjugate Fluorescently Labeled Bioconjugate Azide_Dye->Final_Conjugate Copper_Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate + THPTA) Copper_Catalyst->Final_Conjugate CuAAC Reaction PEG_Biomolecule_2->Final_Conjugate

Caption: Experimental workflow for two-step fluorescent labeling.

G cluster_pathway Example: GPCR Signaling Pathway Ligand Ligand GPCR GPCR (G Protein-Coupled Receptor) Ligand->GPCR 1. Activation G_Protein G Protein GPCR->G_Protein 2. G Protein Coupling GRK GRK (GPCR Kinase) GPCR->GRK Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger P_GPCR Phosphorylated GPCR GRK->P_GPCR 3. Phosphorylation Arrestin β-Arrestin (Cytoplasmic) P_GPCR->Arrestin 4. Binding Internalization Receptor Internalization P_GPCR->Internalization Translocation β-Arrestin Translocation Arrestin->Translocation Translocation->P_GPCR to membrane Microscope Fluorescence Microscopy/ Flow Cytometry Translocation->Microscope 5. Visualization with Fluorescent Probe

References

Application Notes: Utilizing Propargyl-PEG12-acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG12-acid is a heterobifunctional linker that is increasingly employed in advanced proteomics applications. This molecule features a terminal propargyl group, which is ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a carboxylic acid group for stable amide bond formation with primary amines, such as those on lysine residues of proteins. The 12-unit polyethylene glycol (PEG) chain enhances hydrophilicity, which can improve the solubility of tagged proteins and reduce non-specific binding during enrichment procedures.[1][2][3][4]

These characteristics make this compound an ideal tool for several proteomic workflows, most notably in Activity-Based Protein Profiling (ABPP) and for the creation of bespoke protein baits for pull-down experiments to study protein-protein interactions.

Key Application: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological samples.[5] In a typical ABPP workflow utilizing this compound, the linker is first conjugated to a "warhead"—a reactive molecule that covalently binds to the active site of a specific class of enzymes. The resulting activity-based probe (ABP) is then incubated with a proteome. The propargyl group on the ABP serves as a handle for the subsequent click chemistry reaction with an azide-functionalized reporter tag, such as biotin for enrichment or a fluorophore for imaging.

The long PEG12 chain in this linker can be advantageous in ABPP by extending the reach of the reporter group, potentially reducing steric hindrance and improving the efficiency of the click reaction and subsequent enrichment.

Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_Probe_Synthesis Probe Synthesis cluster_Labeling_and_Lysis Labeling and Lysis cluster_Click_Chemistry_and_Enrichment Click Chemistry and Enrichment cluster_Analysis Mass Spectrometry Analysis Warhead Reactive Warhead Linker This compound Warhead->Linker Amide Coupling ABP Activity-Based Probe (ABP) Linker->ABP Proteome Cell Lysate or Live Cells Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Incubate with ABP Clicked_Proteome Biotinylated Proteome Labeled_Proteome->Clicked_Proteome CuAAC Click Reaction Reporter Azide-Biotin Tag Reporter->Clicked_Proteome Enrichment Streptavidin Beads Clicked_Proteome->Enrichment Affinity Purification Enriched_Peptides Enriched Peptides Enrichment->Enriched_Peptides Digestion On-Bead Digestion (Trypsin) Enriched_Peptides->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identify and Quantify Kinase_Signaling_Pathway Stimulus Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor Adaptor Adaptor Proteins (Grb2, Sos) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK Target for ABPP ERK ERK Kinase MEK->ERK Target for ABPP Transcription_Factors Transcription Factors (c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

References

Troubleshooting & Optimization

How to improve low yield in Propargyl-PEG12-acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG12-acid conjugation reactions. Our goal is to help you improve low-yield reactions and achieve successful bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for conjugating this compound to a molecule with a primary amine?

A1: The most common method is forming a stable amide bond using carbodiimide chemistry. This is typically achieved with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS. The carboxylic acid on the this compound is first activated by EDC to a reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester, which subsequently couples with a primary amine on the target molecule.

Q2: Why is NHS or Sulfo-NHS necessary when using EDC?

A2: The O-acylisourea intermediate formed by EDC and the carboxylic acid is highly unstable in aqueous solutions and is prone to hydrolysis, which would regenerate the carboxylic acid and reduce conjugation efficiency. NHS or Sulfo-NHS is used to convert this unstable intermediate into a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis, allowing for a more controlled and efficient reaction with the amine-containing molecule.

Q3: What is the optimal pH for the conjugation reaction?

A3: A two-step pH protocol is optimal for EDC/NHS coupling reactions.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH between 7.0 and 8.5.[1] A common practice is to perform the activation in a buffer like MES at pH 5.0-6.0 and then adjust the pH to 7.2-7.5 for the conjugation step.

Q4: Can I pre-activate the this compound and store it for later use?

A4: It is not recommended to store the activated NHS ester of this compound, especially in solution. The NHS ester is susceptible to hydrolysis, which will deactivate it. For best results, the activation should be performed immediately before the conjugation reaction.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the conjugation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Q: I am observing very low or no formation of my desired conjugate. What are the possible causes and solutions?

A: This is a common issue with several potential causes. Please refer to the troubleshooting workflow below and the detailed explanations.

G start Low/No Yield reagents Check Reagent Quality & Storage start->reagents ph Verify Reaction pH reagents->ph Reagents OK? reagents_sol Use fresh, properly stored EDC/NHS. Allow to warm to RT before opening. reagents->reagents_sol No buffer Check Buffer Composition ph->buffer pH Correct? ph_sol Use two-step pH protocol: Activation: pH 4.5-6.0 (MES) Conjugation: pH 7.2-8.5 (PBS) ph->ph_sol No ratio Review Molar Ratios buffer->ratio Buffer Compatible? buffer_sol Use non-amine, non-carboxylate buffers (e.g., MES, PBS). Avoid Tris, Glycine, Acetate. buffer->buffer_sol No hydrolysis Consider NHS Ester Hydrolysis ratio->hydrolysis Ratios Correct? ratio_sol Optimize molar excess of EDC/NHS over PEG-acid. Start with 1.5-fold molar excess of EDC/NHS. ratio->ratio_sol No hydrolysis_sol Add amine to activated PEG immediately. Avoid high pH for extended periods before adding amine. hydrolysis->hydrolysis_sol Yes

Caption: Troubleshooting workflow for low conjugation yield.

  • Inactive Reagents:

    • Cause: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled correctly.

    • Solution: Ensure all reagents have been stored at -20°C under dry conditions. Always allow vials to warm to room temperature before opening to prevent water condensation. If in doubt, use a fresh batch of reagents.

  • Suboptimal pH:

    • Cause: Using a single pH for the entire reaction can be inefficient. A pH that is too low for the conjugation step will result in protonated amines that are poor nucleophiles. A pH that is too high for the activation step can reduce EDC efficiency.

    • Solution: Implement a two-buffer/two-step pH protocol. Use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral to slightly basic buffer (e.g., PBS, pH 7.2-8.5) for the conjugation step.

  • Incompatible Buffer Components:

    • Cause: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS-activated PEG, drastically reducing your yield. Buffers with carboxylates (e.g., acetate) can compete with the PEG-acid during the EDC activation step.

    • Solution: Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the conjugation step.

  • Incorrect Molar Ratios:

    • Cause: Insufficient activation of the this compound due to a low EDC/NHS to PEG-acid ratio.

    • Solution: Optimize the molar ratio of EDC and NHS to the this compound. A common starting point is a 1.5-fold molar excess of both EDC and NHS over the PEG-acid.[2]

  • Hydrolysis of NHS Ester:

    • Cause: The NHS ester, while more stable than the O-acylisourea intermediate, is still susceptible to hydrolysis, especially at higher pH values.

    • Solution: Add your amine-containing molecule to the activated this compound immediately after the activation step and pH adjustment. Do not let the activated PEG sit in a high pH buffer for an extended period before adding your target molecule.

Issue: Product Heterogeneity and Side Reactions

Q: My final product shows multiple PEGylated species or unexpected byproducts. How can I improve the homogeneity?

A: Product heterogeneity is a common challenge in PEGylation.

  • Multiple PEGylation Sites:

    • Cause: If your target molecule is a protein, it likely has multiple primary amines (lysine residues and the N-terminus) that can react, leading to a mixture of mono-, di-, and multi-PEGylated products.

    • Solution: Carefully control the molar ratio of the PEG reagent to the target molecule. Use a lower PEG excess to favor mono-PEGylation.

  • N-acylurea Formation:

    • Cause: A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable N-acylurea byproduct, which is unreactive towards amines.

    • Solution: The addition of NHS or Sulfo-NHS significantly minimizes this side reaction by efficiently trapping the active intermediate as the NHS ester. Ensure you are using an adequate molar excess of NHS.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected trends in conjugation yield based on key reaction parameters. The quantitative data is illustrative and based on typical outcomes for EDC/NHS coupling reactions, as the exact yield can vary significantly depending on the specific reactants and conditions.

ParameterCondition AYield TrendCondition BYield TrendRationale
Activation pH pH 4.5-6.0Higher pH > 7.0LowerEDC is most efficient at activating carboxyl groups in a slightly acidic environment.
Conjugation pH pH 7.2-8.5Higher pH < 7.0LowerPrimary amines are deprotonated and more nucleophilic at a neutral to slightly basic pH. However, at pH > 8.5, hydrolysis of the NHS ester increases significantly.
EDC/NHS Molar Ratio (to PEG-Acid)1.5:1.5:1Good 1:1:1ModerateA molar excess of EDC and NHS drives the activation reaction towards completion.
Temperature 4 °CLower RateRoom Temp.Higher Rate Higher temperatures increase the reaction rate but also accelerate the hydrolysis of the activated NHS ester. A balance is necessary.
Reaction Time (Conjugation)1-2 hoursGood > 4 hoursDiminishing ReturnsMost of the reaction is typically complete within a few hours. Longer times may increase hydrolysis of unreacted NHS esters.

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol is a general guideline for conjugating this compound to a protein or other amine-containing molecule.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., a protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification (e.g., Sephadex G-25)

Procedure:

G cluster_0 Activation Step (pH 6.0) cluster_1 Conjugation Step (pH 7.4) cluster_2 Quenching & Purification dissolve 1. Dissolve this compound in Activation Buffer add_reagents 2. Add 1.5 eq. EDC and NHS dissolve->add_reagents incubate_activation 3. Incubate for 15-30 min at RT add_reagents->incubate_activation combine 5. Add activated PEG-acid to amine solution incubate_activation->combine prepare_amine 4. Prepare amine-containing molecule in Conjugation Buffer prepare_amine->combine incubate_conjugation 6. Incubate for 2 hours at RT or overnight at 4°C combine->incubate_conjugation quench 7. Add Quenching Buffer (e.g., Tris-HCl) incubate_conjugation->quench purify 8. Purify conjugate using a desalting column quench->purify

Caption: Experimental workflow for this compound conjugation.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately after activation, add the solution containing the activated Propargyl-PEG12-NHS ester to your amine-containing molecule, which has been dissolved in the Conjugation Buffer (pH 7.4).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or another appropriate chromatographic method such as RP-HPLC or SEC.

    • Analyze the purified conjugate using LC-MS to confirm the molecular weight of the final product.

References

Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using Propargyl-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction?

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (like the one in this compound) and an azide.[1][2] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt and a reducing agent.[1][3]

Q2: Why is a PEG linker like in this compound beneficial?

Polyethylene glycol (PEG) linkers offer several advantages in bioconjugation. They can enhance the solubility of the resulting conjugate, improve pharmacokinetic properties, and reduce immunogenicity.[4] The PEG spacer can also mitigate steric hindrance between the molecules being conjugated.

Q3: What is the role of the copper catalyst and how is the active Cu(I) species generated?

The active catalyst is the Cu(I) ion. It is often more convenient to generate it in situ from a Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is a widely used reducing agent for this purpose.

Q4: What is the purpose of using a ligand in the CuAAC reaction?

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and protecting it from disproportionation. They can also accelerate the reaction rate and prevent the formation of undesirable side products. For bioconjugation, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often recommended.

Q5: Which solvents are suitable for CuAAC reactions with PEGylated molecules?

A variety of solvents can be used, including water and mixtures of water with miscible organic solvents like DMSO, DMF, tBuOH, and alcohols. The choice of solvent often depends on the solubility of the reactants. For PEGylated compounds, aqueous buffer systems like phosphate-buffered saline (PBS) are common. It is advisable to avoid acetonitrile as it can coordinate with Cu(I) and inhibit the reaction.

Troubleshooting Guide

Low yields and side reactions are common challenges in CuAAC reactions. This guide provides solutions to frequently encountered issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).Degas all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen).• Use freshly prepared sodium ascorbate solution as a reducing agent to maintain the Cu(I) state.
Copper Sequestration: Other functional groups on your biomolecule (e.g., thiols, histidines) may chelate the copper catalyst, making it unavailable for the reaction.Increase the concentration of the copper/ligand complex. • Add a sacrificial metal ion like Zn(II) to bind to the sequestering groups.
Steric Hindrance: The reactive groups on large biomolecules may be inaccessible.Optimize the PEG linker length to provide more distance between the conjugated molecules.• Perform the reaction under denaturing conditions (e.g., with DMSO) if the biomolecule's structure allows.
Inhibitory Ligand Concentration: Some ligands can be inhibitory when used in excess relative to copper, especially in non-coordinating solvents.Optimize the ligand-to-copper ratio. A 5:1 ratio is a good starting point for many bioconjugation reactions to protect the biomolecule.
Formation of Side Products (e.g., Alkyne Homocoupling) Glaser-Hay Coupling: Oxidative homocoupling of the terminal alkyne can occur, especially in the presence of oxygen.Thoroughly degas all reaction components. • Ensure a sufficient concentration of the reducing agent (sodium ascorbate).• Running the reaction at a lower temperature can sometimes suppress this side reaction.
Reaction Fails to Go to Completion Insufficient Reducing Agent: The reducing agent can be consumed over time, leading to catalyst oxidation.Increase the concentration of sodium ascorbate. A 5-10 fold excess relative to the copper concentration is often recommended.
Precipitation of Reactants: Poor solubility of one or more components in the chosen solvent system.Add a co-solvent like DMSO or DMF to improve solubility.• Ensure the PEGylated reactant is fully dissolved before initiating the reaction.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Water-soluble ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Degassed organic co-solvent (e.g., DMSO), if required for solubility

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., buffer or DMSO).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.

    • Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio (a 1:1.2 to 1:3 ratio of alkyne to azide is a common starting point).

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.

    • Add the copper/ligand complex to the alkyne/azide mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

    • Gently mix the reaction by inverting the tube or vortexing at a low speed.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect from light if any of the components are photosensitive.

  • Monitoring and Quenching:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

    • Once the reaction is complete, it can be quenched by adding a copper-chelating agent such as EDTA.

  • Purification:

    • Purify the final conjugate using a suitable method to remove excess reagents, catalyst, and byproducts (e.g., size-exclusion chromatography, dialysis, or HPLC).

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) C Combine Alkyne and Azide A->C B Prepare Fresh Sodium Ascorbate F Initiate with Sodium Ascorbate B->F E Add Cu/Ligand to Mixture C->E D Prepare Cu/Ligand Complex D->E E->F G Incubate (RT, 1-4h) F->G H Monitor Reaction (LC-MS, HPLC) G->H I Quench Reaction (EDTA) H->I J Purify Conjugate I->J

Caption: General experimental workflow for CuAAC reactions.

Troubleshooting_Logic Start Low/No Yield? Cause1 Catalyst Oxidation? Start->Cause1 Yes Solution1 Degas Solvents & Use Fresh Ascorbate Cause1->Solution1 Yes Cause2 Cu Sequestration? Cause1->Cause2 No Success Reaction Optimized Solution1->Success Solution2 Increase [Cu/Ligand] or Add Zn(II) Cause2->Solution2 Yes Cause3 Steric Hindrance? Cause2->Cause3 No Solution2->Success Solution3 Optimize Linker Length or Add Denaturant Cause3->Solution3 Yes Solution3->Success

Caption: Troubleshooting decision tree for low yield in CuAAC.

References

Common side reactions with Propargyl-PEG12-acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG12-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group), a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid. The propargyl group is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with azide-containing molecules.[1][2][3] The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins and peptides.[4] This linker is commonly used in the synthesis of PROTACs and other bioconjugates.[1]

Q2: What are the main reactive functionalities of this compound I need to consider?

The two primary reactive sites are:

  • Propargyl Group (Terminal Alkyne): This group participates in click chemistry reactions, most notably CuAAC with azides to form a stable triazole linkage.

  • Carboxylic Acid: This group can be coupled with primary amines (e.g., on lysine residues of proteins) after activation, typically as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

Q3: What are the benefits of the PEG12 linker in my experiments?

The polyethylene glycol (PEG) linker offers several advantages in bioconjugation:

  • Increased Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on a molecule, potentially reducing an immune response.

  • Enhanced Stability: PEG can protect conjugated molecules from enzymatic degradation.

  • Improved Pharmacokinetics: The increased size of the PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.

Troubleshooting Guide: Side Reactions and Avoidance Strategies

This section details common side reactions associated with the different functional parts of this compound and provides strategies to mitigate them.

Part 1: Propargyl Group and Click Chemistry (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction, but side reactions can occur, primarily due to the copper catalyst.

Issue 1: Low Reaction Yield or Incomplete Reaction

Potential Causes:

  • Oxidation of Copper(I) Catalyst: Copper(I) is essential for the reaction but can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials.

  • Inappropriate Solvent: Some solvents, like acetonitrile, can strongly coordinate with the copper catalyst and inhibit the reaction.

Avoidance and Troubleshooting:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Copper(I) from any oxidized Copper(II).

  • Utilize a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Copper(I) oxidation state, improve reaction rates, and prevent side reactions.

  • Solvent Choice: Use biocompatible solvents like water, t-BuOH, DMSO, or DMF.

  • Fresh Reagents: Prepare fresh solutions of copper sulfate and sodium ascorbate immediately before use.

Issue 2: Damage to Biomolecules (e.g., Proteins, DNA)

Potential Cause:

  • Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent can generate ROS, which can lead to the oxidation of sensitive amino acid residues (e.g., histidine) or DNA damage.

Avoidance and Troubleshooting:

  • Use an Accelerating Ligand: Ligands like THPTA not only stabilize the copper but can also act as sacrificial reductants, protecting biomolecules from oxidation.

  • Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible.

  • Consider Copper-Free Click Chemistry: For extremely sensitive biological systems, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst.

Issue 3: Alkyne Homodimerization (Glaser Coupling)

Potential Cause:

  • In the presence of oxygen, Copper(I) can catalyze the oxidative coupling of terminal alkynes to form diynes.

Avoidance and Troubleshooting:

  • Deoxygenate Reaction Mixture: While the use of sodium ascorbate mitigates this, for highly sensitive applications, deoxygenating the buffer can be beneficial.

  • Use a Ligand: A stabilizing ligand for the copper catalyst can help prevent this side reaction.

Part 2: Carboxylic Acid and Amine Coupling (via NHS Ester)

The most common method for conjugating the carboxylic acid of this compound to a biomolecule is by activating it as an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines.

Issue 1: Low Conjugation Efficiency

Potential Causes:

  • Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, converting it back to the unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH.

  • Incorrect pH: At acidic pH, primary amines are protonated (-NH3+) and are not nucleophilic, preventing the reaction. At high pH, hydrolysis of the NHS ester is rapid.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.

Avoidance and Troubleshooting:

  • Optimize pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. A commonly recommended range is 8.3-8.5.

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.

  • Fresh NHS Ester Solution: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture. Do not store NHS esters in aqueous solution.

  • Control Reaction Time and Temperature: Reactions are often carried out for 1-4 hours at room temperature or overnight on ice.

Quantitative Data: Half-life of NHS Ester Hydrolysis

pHTemperatureApproximate Half-lifeReference(s)
7.00°C4-5 hours
8.64°C10 minutes
Part 3: PEG Linker-Related Issues

Issue 1: Aggregation of Conjugated Molecules

Potential Causes:

  • Hydrophobic Interactions: While PEG is hydrophilic, the conjugated molecule may have hydrophobic patches that can lead to aggregation.

  • Insufficient PEG Length: A short PEG linker may not be sufficient to prevent aggregation of larger biomolecules.

Avoidance and Troubleshooting:

  • Optimize PEGylation Ratio: Over-PEGylation can sometimes lead to aggregation.

  • Use of Excipients: In some cases, the addition of excipients can help to reduce aggregation.

  • Consider Longer PEG Chains: If aggregation is a persistent issue, using a linker with a longer PEG chain may be beneficial.

Issue 2: Immunogenicity of the PEGylated Molecule

Potential Cause:

  • Anti-PEG Antibodies: Although considered to have low immunogenicity, pre-existing or treatment-induced anti-PEG antibodies can occur in some cases, which may lead to accelerated clearance or hypersensitivity reactions.

Avoidance and Troubleshooting:

  • This is an inherent property of PEG and is difficult to mitigate through experimental protocol changes. It is an important consideration in the development of therapeutic molecules.

Experimental Protocols & Workflows

Protocol 1: General Procedure for CuAAC (Click Chemistry)

This protocol outlines a general method for the copper-catalyzed reaction between a propargyl-functionalized molecule and an azide-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the propargyl-containing substrate (1.0 eq) and the azide-containing molecule (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

  • Reaction:

    • To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).

    • Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction.

  • Incubation:

    • Allow the reaction to stir at room temperature. Monitor progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

  • Purification:

    • Quench the reaction by adding a chelating agent like EDTA. Purify the product using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Two-Step Conjugation to a Protein

This protocol describes the activation of this compound to an NHS ester followed by conjugation to a protein.

Step A: Activation of Carboxylic Acid to NHS Ester This step is typically performed in an organic solvent before adding the activated linker to the protein solution.

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Stir the reaction at room temperature for several hours to form the Propargyl-PEG12-NHS ester.

Step B: Conjugation to Protein

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. If the protein is in a buffer like Tris, exchange it using dialysis or a desalting column.

  • Reaction: Immediately add a 10- to 20-fold molar excess of the freshly prepared Propargyl-PEG12-NHS ester solution (from Step A) to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Visual Guides

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Side Reaction Propargyl_Group R1-C≡CH (Propargyl Group) Cu_Acetylide R1-C≡C-Cu(I) (Copper Acetylide) Propargyl_Group->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 (Azide) Azide->Cu_Triazolide Product Triazole Product Cu_Triazolide->Product + H+ Product->Cu(I) Regenerates Catalyst Propargyl_Group_2 2x R1-C≡CH Diyne R1-C≡C-C≡C-R1 (Diyne Byproduct) Propargyl_Group_2->Diyne + Cu(I)/O2 O2 O2 O2->Diyne

Caption: Mechanism of CuAAC and a common side reaction.

NHS_Ester_Reaction cluster_main NHS Ester Conjugation Pathway cluster_side Competing Side Reaction NHS_Ester Propargyl-PEG-NHS Ester Desired_Product Stable Amide Bond (Conjugate) NHS_Ester->Desired_Product Aminolysis (pH 7.2-8.5) Primary_Amine Protein-NH2 (Primary Amine) Primary_Amine->Desired_Product NHS_Ester_2 Propargyl-PEG-NHS Ester Hydrolysis_Product Unreactive Carboxylic Acid NHS_Ester_2->Hydrolysis_Product Hydrolysis (Increases with pH) Water H2O (Water) Water->Hydrolysis_Product

Caption: Desired reaction vs. side reaction for NHS esters.

Troubleshooting_Flowchart Start Experiment Issue Identify_Reaction Identify Reaction Type: CuAAC or NHS Coupling? Start->Identify_Reaction CuAAC_Branch CuAAC (Click) Identify_Reaction->CuAAC_Branch NHS_Branch NHS Coupling Identify_Reaction->NHS_Branch Low_Yield_CuAAC Low Yield? CuAAC_Branch->Low_Yield_CuAAC Low_Yield_NHS Low Yield? NHS_Branch->Low_Yield_NHS Check_Catalyst Add fresh Sodium Ascorbate. Use THPTA ligand. Low_Yield_CuAAC->Check_Catalyst Yes Biomolecule_Damage Biomolecule Damage? Low_Yield_CuAAC->Biomolecule_Damage No Consider_Cu_Free Switch to Copper-Free (SPAAC) reaction. Biomolecule_Damage->Consider_Cu_Free Yes Check_pH_Buffer Verify pH is 7.2-8.5. Use amine-free buffer. Low_Yield_NHS->Check_pH_Buffer Yes Check_Reagents Use freshly prepared NHS-ester solution. Check_pH_Buffer->Check_Reagents

References

Technical Support Center: Purifying Propargyl-PEG12-Acid Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Propargyl-PEG12-acid bioconjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound bioconjugation reaction?

A1: The reaction mixture typically contains the desired bioconjugate, unreacted biomolecule (e.g., protein, peptide), excess this compound reagent, and potentially by-products from hydrolysis of the activated acid. Depending on the conjugation chemistry used (e.g., EDC/NHS), you may also have unreacted coupling agents and their by-products.

Q2: Which chromatographic technique is best suited for purifying my this compound bioconjugate?

A2: The optimal technique depends on the specific properties of your biomolecule and the impurities present. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller molecules like excess PEG reagent and coupling agents.[1][2][3][]

  • Reverse Phase Chromatography (RPC): Separates based on hydrophobicity. The addition of the this compound moiety will increase the hydrophobicity of the biomolecule, allowing for separation from the unreacted species.[5]

  • Ion Exchange Chromatography (IEX): Separates based on charge. The PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin and enabling separation of PEGylated from non-PEGylated forms.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing aqueous conditions. It can be effective in separating species with different degrees of PEGylation.

Q3: How does the PEG12 linker affect the purification strategy compared to longer PEG chains?

A3: The relatively short PEG12 linker will result in a less pronounced increase in hydrodynamic radius compared to bioconjugates with longer PEG chains (e.g., 20 kDa). This means that while SEC is still a viable option, the resolution between the mono-PEGylated and un-PEGylated species might be lower. Conversely, the shorter PEG chain provides less shielding of the biomolecule's surface properties, which can be advantageous for RPC and IEX, as the differences in hydrophobicity and charge between the conjugated and unconjugated forms will be more distinct.

Q4: Can I use non-chromatographic methods for purification?

A4: Yes, for initial cleanup or for specific applications, non-chromatographic techniques can be useful. These include:

  • Diafiltration/Ultrafiltration: Effective for removing small molecule impurities like excess PEG reagent and salts.

  • Aqueous Two-Phase Systems (ATPS): Can be used for selective partitioning and purification of PEGylated proteins.

  • Preparative Gel Electrophoresis: Can be used for small-scale purifications.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound bioconjugates.

Issue 1: Poor resolution between the bioconjugate and the unreacted biomolecule in SEC.
Potential Cause Recommended Solution
Inappropriate column pore size.Select a column with a pore size that provides optimal separation in the molecular weight range of your bioconjugate and unreacted biomolecule.
Non-ideal mobile phase interactions.Include additives in the mobile phase, such as a low concentration of an organic solvent (e.g., 10% isopropanol) or arginine, to minimize secondary interactions with the stationary phase.
Column overloading.Reduce the sample load to improve resolution.
Low degree of PEGylation.If the mass difference is minimal, consider an alternative technique like RPC or IEX which separates based on properties other than size.
Issue 2: Low recovery of the bioconjugate from an RPC column.
Potential Cause Recommended Solution
Irreversible binding to the column.Increase the column temperature (e.g., up to 90 °C) to improve recovery and peak shape. Use a column with a larger pore size (e.g., 300 Å) suitable for biomolecules.
Precipitation on the column.Adjust the mobile phase composition. A shallower gradient or a different organic modifier might be necessary.
Inappropriate stationary phase.For proteins, C4 or C8 columns are generally preferred over C18 to reduce strong hydrophobic interactions.
Issue 3: Broad peaks during chromatographic purification.

| Potential Cause | Recommended Solution | | Heterogeneity of the bioconjugate. | The presence of multiple PEGylation sites or positional isomers can lead to peak broadening. High-resolution analytical techniques like mass spectrometry can help characterize this heterogeneity. | | Polydispersity of the PEG reagent. | While this compound is expected to be monodisperse, impurities or oligomers could contribute to broadening. Ensure the purity of your starting material. | | Secondary interactions with the stationary phase. | Optimize the mobile phase as described in the SEC troubleshooting section. |

Experimental Protocols

The following are generalized protocols that should be optimized for your specific bioconjugate.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a column with a fractionation range appropriate for the size of your bioconjugate.

  • Mobile Phase Preparation: A typical mobile phase is phosphate-buffered saline (PBS) at a pH of 7.4. To minimize non-specific interactions, consider adding 100-300 mM NaCl or 300 mM arginine.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to identify the fractions containing the purified bioconjugate.

Protocol 2: Purification by Reverse Phase Chromatography (RPC)
  • Column Selection: A C4 or C8 column with a pore size of 300 Å is a good starting point for protein bioconjugates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A and filter.

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. An example gradient could be 5-95% B over 30 minutes.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired bioconjugate.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)
  • Column and Buffer Selection: Choose an anion or cation exchange column based on the isoelectric point (pI) of your biomolecule.

    • Anion Exchange: If the biomolecule has a net negative charge at the working pH (pH > pI), use a quaternary ammonium (Q) or diethylaminoethyl (DEAE) resin.

    • Cation Exchange: If the biomolecule has a net positive charge at the working pH (pH < pI), use a sulfopropyl (SP) or carboxymethyl (CM) resin.

  • Mobile Phase Preparation:

    • Buffer A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Buffer B: A high salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).

  • System Equilibration: Equilibrate the column with Buffer A.

  • Sample Preparation: Exchange the buffer of the reaction mixture to Buffer A using dialysis or a desalting column.

  • Injection and Elution: Inject the sample and elute with a salt gradient by increasing the percentage of Buffer B.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified product.

Data Presentation

Table 1: Comparison of Chromatographic Purification Strategies
Technique Principle of Separation Advantages Common Challenges Key Experimental Parameters
SEC Hydrodynamic radius (size)Mild conditions, good for removing small impurities.Lower resolution for species of similar size.Column pore size, mobile phase composition.
RPC HydrophobicityHigh resolution, can separate isomers.Denaturing conditions, potential for low recovery.Stationary phase (C4, C8), organic modifier, gradient, temperature.
IEX Net surface chargeHigh capacity, non-denaturing.PEG can shield charges, reducing separation efficiency.Resin type (anion/cation), pH, salt gradient.
HIC HydrophobicityNon-denaturing, orthogonal to IEX.Free PEG can interfere with binding.Salt type and concentration, stationary phase.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification Strategy cluster_analysis Analysis reaction_mix This compound + Biomolecule + Coupling Agents sec Size Exclusion Chromatography (SEC) reaction_mix->sec Crude Mixture rpc Reverse Phase Chromatography (RPC) reaction_mix->rpc Crude Mixture iex Ion Exchange Chromatography (IEX) reaction_mix->iex Crude Mixture hic Hydrophobic Interaction Chromatography (HIC) reaction_mix->hic Crude Mixture analysis SDS-PAGE, MS, UV-Vis sec->analysis Purified Fractions rpc->analysis Purified Fractions iex->analysis Purified Fractions hic->analysis Purified Fractions

Caption: General experimental workflow for the purification and analysis of this compound bioconjugates.

troubleshooting_logic start Purification Issue (e.g., Poor Resolution) check_method Is the chosen purification method appropriate? start->check_method check_params Are the experimental parameters optimized? check_method->check_params Yes change_method Select an orthogonal technique (e.g., IEX instead of SEC) check_method->change_method No optimize_params Adjust parameters (e.g., gradient, mobile phase, column type) check_params->optimize_params No analyze Analyze results check_params->analyze Yes change_method->check_params optimize_params->analyze end Successful Purification analyze->end

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using Propargyl-PEG12-acid in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for conjugating this compound to an antibody?

A1: this compound is a heterobifunctional linker.[1] The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond.[2] The propargyl group on the other end of the PEG linker is then available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified drug payload.[3][4] This allows for precise control over the conjugation process.[5]

Q2: How does the this compound linker influence the properties of the resulting ADC?

A2: The polyethylene glycol (PEG) component of the linker enhances the hydrophilicity of the ADC. This is crucial for improving solubility and stability, especially when working with hydrophobic drug payloads, and can help to reduce aggregation. The PEG spacer can also influence the pharmacokinetics of the ADC by increasing its hydrodynamic radius, which can reduce renal clearance.

Q3: What is a typical target DAR and why is it important?

A3: An optimal DAR is critical for the therapeutic efficacy and safety of an ADC. A low DAR may not deliver a sufficient concentration of the drug to the target cells, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation. Generally, a DAR of 2 to 4 is considered optimal for many ADCs.

Q4: What are the main factors that influence the final DAR?

A4: Several factors can affect the DAR, including the molar ratio of the linker-payload to the antibody, reaction time, temperature, and pH. The accessibility of conjugation sites on the antibody and the hydrophobicity of the linker-payload can also play a significant role.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Molar Excess of Linker-Payload Increase the molar equivalents of the this compound activated linker and the azide-drug relative to the antibody. A higher concentration can drive the reaction towards a higher DAR.
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. For NHS ester conjugation, a pH of 7.2-8.5 is generally optimal. A systematic optimization of these conditions is recommended.
Poor Solubility of Linker-Payload Although PEG enhances solubility, highly hydrophobic payloads can still be problematic. Consider introducing a small amount of a co-solvent like DMSO, but be cautious of denaturing the antibody.
Steric Hindrance The PEG12 spacer may cause steric hindrance, limiting access to some conjugation sites. While difficult to alter post-synthesis, this is a consideration in linker design.
Incomplete Antibody Reduction (for thiol-based conjugation if applicable) Ensure complete and controlled reduction of disulfide bonds if using a thiol-based conjugation strategy with a different linker chemistry.

Issue 2: High Levels of Aggregation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Payload The hydrophobicity of the drug payload is a primary driver of aggregation. The use of a hydrophilic PEG linker like this compound is a key strategy to mitigate this.
High DAR A high number of conjugated drug molecules can increase the overall hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more controlled DAR.
Inappropriate Buffer Conditions Ensure the pH and salt concentration of the buffer are optimal for maintaining antibody stability throughout the conjugation and purification process.
Frequent Freeze-Thaw Cycles Avoid repeated freezing and thawing of the antibody and ADC solutions, as this can induce aggregation.

Issue 3: Product Heterogeneity (Mixture of different DAR species)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Multiple Reactive Sites on Antibody Lysine conjugation results in a heterogeneous product because there are multiple accessible lysine residues on an antibody.
Non-uniform Reaction Conditions Ensure consistent and uniform mixing and temperature control during the reaction to promote a more homogeneous product.
Site-Specific Conjugation For a more homogeneous ADC, consider antibody engineering to introduce a specific conjugation site, such as a non-natural amino acid with an azide group, for a more controlled click chemistry reaction.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in DMF or DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. A slight molar excess (1.1 to 1.5 equivalents) relative to the this compound is recommended.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction at room temperature for 15-30 minutes. The resulting activated Propargyl-PEG12-NHS ester is now ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated Propargyl-PEG12-NHS Ester to Antibody

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated Propargyl-PEG12-NHS ester solution from Protocol 1

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.

  • Add the desired molar excess of the activated Propargyl-PEG12-NHS ester solution to the antibody solution. The molar ratio will directly influence the resulting DAR and should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

  • Purify the propargylated antibody using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess linker and byproducts.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol describes the "click" reaction to conjugate an azide-modified drug to the propargylated antibody.

Materials:

  • Propargylated antibody from Protocol 2

  • Azide-modified drug payload

  • Copper (II) Sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate.

  • In a reaction vessel, combine the propargylated antibody with a molar excess of the azide-modified drug.

  • Prepare the copper-ligand complex by mixing CuSO₄ and THPTA.

  • Add the copper-ligand complex to the antibody-drug mixture.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final ADC product using SEC or TFF to remove unreacted drug, catalyst, and other reagents.

Data Presentation

Table 1: Effect of Molar Ratio on DAR

Molar Ratio (Linker:Antibody)Average DAR% Monomer
5:12.198%
10:13.895%
20:16.585%

Table 2: Influence of Reaction pH on Conjugation Efficiency

Reaction pHAverage DAR
6.51.5
7.43.6
8.54.2

Visualizations

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Click Chemistry Propargyl_PEG12_Acid This compound (Carboxylic Acid) Activated_Linker Propargyl-PEG12-NHS Ester (Amine-Reactive) Propargyl_PEG12_Acid->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Propargylated_Ab Propargylated Antibody Activated_Linker->Propargylated_Ab Amide Bond Formation Antibody Antibody (Primary Amines) Antibody->Propargylated_Ab Final_ADC Antibody-Drug Conjugate (ADC) Propargylated_Ab->Final_ADC Triazole Linkage Azide_Drug Azide-Modified Drug Azide_Drug->Final_ADC Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

G Start Low DAR Observed Cause1 Insufficient Molar Excess? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Start->Cause2 Cause3 Poor Linker-Payload Solubility? Start->Cause3 Solution1 Increase Molar Ratio of Linker/Drug to Antibody Cause1->Solution1 Solution2 Optimize pH, Temperature, and Incubation Time Cause2->Solution2 Solution3 Introduce Co-solvent (e.g., DMSO) cautiously Cause3->Solution3

Caption: Troubleshooting logic for low DAR.

References

Preventing hydrolysis of the NHS ester in Propargyl-PEG12-acid reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of Propargyl-PEG12-NHS ester during conjugation reactions, thereby maximizing coupling efficiency.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiments with Propargyl-PEG12-NHS ester.

Issue 1: Low or No Conjugation Yield

If you are experiencing a poor yield of your desired conjugate, it is highly probable that the Propargyl-PEG12-NHS ester has hydrolyzed before it can react with the primary amine on your molecule of interest.

Potential Cause: Suboptimal pH of the Reaction Buffer

The pH of the reaction buffer is a critical factor. The primary amine on your target molecule needs to be deprotonated to be nucleophilic, but a high pH significantly accelerates the hydrolysis of the NHS ester.[1]

Recommended Action:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2 to 8.5.[2] A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability.[1][3][4]

  • Use Appropriate Buffers: Employ non-amine-containing buffers such as phosphate, bicarbonate, HEPES, or borate buffers. Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for reaction with the NHS ester.

Potential Cause: Hydrolysis of Propargyl-PEG12-NHS Ester Prior to Reaction

The Propargyl-PEG12-NHS ester is moisture-sensitive and can hydrolyze if not handled or stored correctly. Aqueous stock solutions of NHS esters are not stable and should be made fresh for each use.

Recommended Action:

  • Proper Reagent Handling: Before opening, always allow the vial of Propargyl-PEG12-NHS ester to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Fresh Stock Solutions: Prepare the NHS ester solution immediately before use. If you must prepare a stock solution, use an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C for no more than 1-2 months.

  • Minimize Time in Aqueous Buffer: Add the dissolved Propargyl-PEG12-NHS ester to your reaction mixture containing the amine as soon as possible.

Potential Cause: Inappropriate Reaction Temperature

Higher temperatures can increase the rate of both the desired conjugation and the competing hydrolysis reaction.

Recommended Action:

  • Control Reaction Temperature: Conduct the reaction at room temperature or 4°C. While the reaction is slower at 4°C, the stability of the NHS ester is significantly increased.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A: N-hydroxysuccinimide (NHS) ester hydrolysis is a chemical reaction where the NHS ester on the Propargyl-PEG12 molecule reacts with water. This reaction cleaves the ester, resulting in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule. Once hydrolyzed, the Propargyl-PEG12-acid can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.

Q2: What is the stability of the NHS ester at different pH values and temperatures?

A: The stability of an NHS ester in an aqueous solution is highly dependent on both pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. As the pH increases, the rate of hydrolysis increases dramatically.

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours
8.04°C1 hour
8.64°C10 minutes

Data sourced from multiple references.

Q3: How should I prepare and store my Propargyl-PEG12-NHS ester to minimize hydrolysis?

A: Proper handling and storage are crucial to maintain the reactivity of your Propargyl-PEG12-NHS ester.

  • Storage of Solid Reagent: Store the solid Propargyl-PEG12-NHS ester in a cool, dry place, protected from moisture. A desiccator is highly recommended.

  • Stock Solutions: If you need to prepare a stock solution, dissolve the NHS ester in an anhydrous, amine-free organic solvent such as DMSO or DMF. These stock solutions can typically be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent condensation.

  • Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.

Q4: What is the optimal molar excess of Propargyl-PEG12-NHS ester to use?

A: A 5- to 20-fold molar excess of the NHS ester over the amount of the amine-containing molecule is a common starting point. However, the optimal ratio may need to be determined empirically for your specific application.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with Propargyl-PEG12-NHS Ester

This protocol provides a general guideline. Optimization may be required based on the specific protein and desired degree of labeling.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Propargyl-PEG12-NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Calculate Reagent Amount: Determine the amount of Propargyl-PEG12-NHS ester needed. A 10- to 20-fold molar excess is a common starting point.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of Propargyl-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Initiate Conjugation: Add the Propargyl-PEG12-NHS ester stock solution directly to the protein solution. Mix gently but thoroughly. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted Propargyl-PEG12 and byproducts by passing the reaction mixture through a size-exclusion or desalting chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep Equilibrate Propargyl-PEG12-NHS ester to room temperature dissolve_nhs Dissolve NHS ester in anhydrous DMSO/DMF immediately before use buffer_exchange Buffer exchange protein into amine-free buffer (pH 7.2-8.5) add_to_protein Add NHS ester solution to protein solution dissolve_nhs->add_to_protein incubate Incubate (e.g., 1-2h at RT or 2-4h at 4°C) add_to_protein->incubate quench Quench reaction with amine-containing buffer (e.g., Tris) incubate->quench purify Purify conjugate via desalting/size-exclusion chromatography quench->purify

Caption: Experimental workflow to minimize hydrolysis of Propargyl-PEG12-NHS ester.

competing_reactions propargyl_peg Propargyl-PEG12-NHS Ester conjugate Propargyl-PEG12-Amide Conjugate (Stable Amide Bond) propargyl_peg->conjugate Aminolysis (Desired Reaction) hydrolyzed This compound (Inactive) propargyl_peg->hydrolyzed Hydrolysis (Competing Reaction) amine + Primary Amine (Target Molecule) water + Water (H₂O)

Caption: Competing pathways of aminolysis and hydrolysis in NHS ester reactions.

References

Catalyst selection and optimization for Propargyl-PEG12-acid click chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG12-acid click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using this compound in click chemistry?

This compound is a heterobifunctional linker used in bioconjugation.[1] It features a terminal alkyne (the propargyl group) for participating in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3][4][5] The other end has a carboxylic acid, which can be activated (e.g., with EDC/NHS) to form a stable amide bond with primary amines on biomolecules like proteins or antibodies. The PEG12 spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Q2: Which catalyst system is recommended for CuAAC reactions with this compound?

A typical and effective catalyst system consists of three main components:

  • A Copper(I) Source: The active catalyst is the Cu(I) ion. While Cu(I) salts (e.g., CuBr, CuI) can be used, it is more common and convenient to generate Cu(I) in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.

  • A Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the catalytically active Cu(I) state. A fresh solution should always be used, as it can degrade in solution.

  • A Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) ion, preventing its oxidation back to Cu(II), increasing reaction efficiency, and protecting sensitive biomolecules from copper-mediated damage.

Q3: How do I choose the right ligand for my experiment?

The choice of ligand is critical for a successful reaction.

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): This is a water-soluble ligand, making it an excellent choice for bioconjugation reactions performed in aqueous buffers like PBS. It is highly efficient and helps maintain cell viability in live-cell labeling experiments.

  • TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): TBTA is also a very effective ligand but is not soluble in water. It is typically used for reactions in organic solvents or co-solvent systems like DMSO/water or t-BuOH/water.

Q4: Can the PEG chain length affect the click reaction?

Yes, the PEG chain length can influence the reaction in several ways. While longer PEG chains, like in this compound, generally improve the solubility of the reactants, they can also introduce steric hindrance around the reactive alkyne group, which might slightly decrease the reaction rate compared to shorter PEG linkers. However, for many applications, the benefits of enhanced solubility and improved pharmacokinetic properties of the final conjugate outweigh a potential slight reduction in reaction speed. The optimal PEG length often needs to be considered in the context of the specific molecules being conjugated.

Troubleshooting Guide

This guide addresses specific issues that may arise during your click chemistry experiments with this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The active Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Cu(II).Degas all buffers and solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) before use.• Always use a freshly prepared solution of sodium ascorbate.• Ensure the correct ligand-to-copper ratio (a 5:1 molar ratio is often recommended) is used to protect the Cu(I) state.
Inactive Reagents: Degradation of the azide probe, this compound, or the sodium ascorbate solution.• Confirm the purity of your starting materials (alkyne and azide) via NMR or mass spectrometry.• Prepare the sodium ascorbate solution immediately before initiating the reaction.
Interfering Substances: Components in your buffer or sample are inhibiting the reaction.Avoid Tris-based buffers , as the amine groups can chelate the copper catalyst. Use non-coordinating buffers like PBS, HEPES, or MES.• Remove other potential chelators (e.g., EDTA) or reducing agents (e.g., DTT, TCEP) from the sample via dialysis or buffer exchange before starting.
Low Reactant Concentrations: Click reactions are concentration-dependent; very dilute conditions can result in poor yields.• If possible, increase the concentration of your reactants. Consider concentrating your protein or biomolecule before the reaction.
Protein Aggregation or Degradation Copper-Mediated Damage: Unchelated copper ions can generate reactive oxygen species (ROS), leading to oxidative damage of proteins.Always use a chelating ligand like THPTA or TBTA. A ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecule.• Minimize reaction time by optimizing other parameters. Monitor the reaction progress to stop it once sufficient conversion is achieved.
Difficulty Purifying Final Conjugate Heterogeneous Reaction Mixture: The reaction may result in a mix of unreacted protein, unreacted PEG-linker, and the desired conjugate.Size Exclusion Chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.• Ion Exchange Chromatography (IEX) can be used as the PEG chain can shield surface charges, altering the protein's isoelectric point.• Reverse Phase Chromatography (RP-HPLC) is often suitable for analyzing and purifying conjugates, especially for smaller proteins and peptides.
Residual Copper Catalyst: Copper contamination can interfere with downstream biological assays.• After the reaction is complete, add a chelating agent like EDTA to scavenge residual copper before proceeding with purification steps.

Below is a logical workflow to help diagnose and solve common issues with low reaction yield.

G start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents and Buffers Correct? check_catalyst->check_reagents Yes sol_degas Degas all solutions. Use fresh Sodium Ascorbate. check_catalyst->sol_degas No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_buffer Avoid Tris/chelating buffers. Use PBS or HEPES. check_reagents->sol_buffer No sol_concentration Increase reactant concentrations. check_conditions->sol_concentration No sol_ligand Ensure 5:1 Ligand:Cu ratio. Use THPTA for aqueous media. sol_degas->sol_ligand sol_remove_dtt Remove interfering substances (e.g., DTT, EDTA) via dialysis. sol_buffer->sol_remove_dtt

Caption: Troubleshooting workflow for low CuAAC reaction yield.

Data Presentation

Table 1: Recommended Reagent Concentrations for Bioconjugation

This table provides typical starting concentrations for optimizing a CuAAC reaction. The optimal values may vary depending on the specific substrates.

ReagentTypical Concentration RangeMolar Ratio (relative to limiting reagent)Key Considerations
Alkyne-Biomolecule1 - 100 µM1The concentration of sensitive biomolecules is often the limiting factor.
Azide Probe2 - 500 µM2 - 10 xA slight excess of the azide probe can help drive the reaction to completion.
Copper(II) Sulfate50 - 250 µM0.5 - 2.5 xHigher concentrations can increase reaction speed but also risk protein damage.
Ligand (e.g., THPTA)250 µM - 1.25 mM5 x (relative to Copper)A 5:1 ligand-to-copper ratio is crucial for protecting the catalyst and biomolecule.
Sodium Ascorbate250 µM - 2.5 mM5 - 10 x (relative to Copper)Sufficient excess is needed to maintain the copper in the Cu(I) state.
Table 2: Comparison of Common CuAAC Ligands
LigandSolubilityRecommended Solvent SystemKey Features
THPTA High (Water)Aqueous Buffers (PBS, HEPES)Ideal for bioconjugation in physiological conditions; reduces copper toxicity.
TBTA Low (Water)Organic Solvents, co-solvents (DMF, DMSO, t-BuOH/H₂O)Excellent for reactions with molecules that require organic solvents for solubility.
BTTAA High (Water)Aqueous BuffersA water-soluble ligand that can be used as an alternative to THPTA.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a general method for conjugating an azide-containing small molecule to a protein functionalized with this compound.

Materials:

  • This compound functionalized protein in degassed PBS (pH 7.4)

  • Azide-containing molecule stock solution (in degassed DMSO or water)

  • Stock Solutions (prepared in degassed, deionized water):

    • 100 mM Copper(II) sulfate (CuSO₄)

    • 200 mM THPTA

    • 1 M Sodium Ascorbate (must be made fresh)

Procedure:

  • Preparation: In a microcentrifuge tube, add your this compound functionalized protein to achieve the desired final concentration (e.g., 50 µM).

  • Add Azide: Add the azide-containing molecule from its stock solution to the desired final concentration (e.g., 250 µM, a 5-fold excess).

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 1 volume of 100 mM CuSO₄ to 2 volumes of 200 mM THPTA. Vortex gently. This creates a Cu:Ligand ratio of 1:4. Let it sit for 2 minutes.

  • Add Catalyst: Add the catalyst premix to the protein/azide mixture to achieve the desired final copper concentration (e.g., 1 mM). Mix gently by pipetting.

  • Initiate Reaction: Add the freshly prepared 1 M sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 20 mM). Mix gently by inverting the tube.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent probes.

  • Quenching & Purification: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Proceed to purify the conjugate using an appropriate method such as SEC or dialysis.

G cluster_prep Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_cleanup Cleanup prep_protein 1. Add Alkyne-Protein to degassed buffer prep_azide 2. Add Azide Probe (e.g., 5x excess) prep_protein->prep_azide cat_add 4. Add Premix to Reaction prep_azide->cat_add cat_premix 3. Prepare CuSO4:THPTA premix (1:4 ratio) cat_premix->cat_add react_initiate 5. Initiate with fresh Sodium Ascorbate cat_add->react_initiate react_incubate 6. Incubate 1-4h at RT react_initiate->react_incubate cleanup_quench 7. Quench with EDTA react_incubate->cleanup_quench cleanup_purify 8. Purify Conjugate (e.g., SEC) cleanup_quench->cleanup_purify

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance, with a focus on the application of long polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein or antibody) or the bulky nature of a payload molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can be due to the target functional group (e.g., a lysine or cysteine residue) being buried within the protein's folded structure or shielded by neighboring residues.[1]

Q2: How do long PEG linkers help overcome steric hindrance?

A2: Long PEG linkers act as flexible spacer arms that increase the distance between the biomolecule and the molecule to be conjugated.[1] This increased reach allows the reactive group of the linker to access sterically hindered sites on the biomolecule that would otherwise be inaccessible to a shorter linker.[1] Additionally, the hydrophilicity and flexibility of the PEG chain can help to create a more favorable microenvironment for the conjugation reaction to occur.

Q3: What are the potential downsides of using a very long PEG linker?

A3: While beneficial for overcoming steric hindrance, excessively long PEG chains can have drawbacks. A very long linker can sometimes wrap around the biomolecule, potentially blocking the active site or interfering with its biological function. This can lead to a decrease in the biological activity or binding affinity of the final conjugate. Furthermore, very long PEG chains can sometimes create steric hindrance themselves, making it more difficult for the reactive group on the linker to access the conjugation site on the antibody.

Q4: How does PEG linker length impact the properties of the final bioconjugate?

A4: The length of the PEG linker is a critical parameter that significantly influences the physicochemical and biological properties of the bioconjugate. Generally, longer PEG chains lead to:

  • Increased Solubility and Stability : The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads and prevent aggregation.

  • Prolonged Circulation Half-Life : A larger hydrodynamic size imparted by longer PEG chains reduces renal clearance, allowing the bioconjugate to remain in circulation longer.

  • Reduced Immunogenicity : The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an immune response.

  • Potential Decrease in Biological Activity : As mentioned, longer chains can cause steric hindrance that interferes with the binding of the bioconjugate to its target.

Q5: What are common reactive groups used with PEG linkers for bioconjugation?

A5: The choice of reactive group depends on the target functional group on the biomolecule. Common pairings include:

  • N-Hydroxysuccinimide (NHS) esters : These react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

  • Maleimides : These selectively react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.

  • Alkynes and Azides : Used in "click chemistry" reactions, which are highly efficient and specific.

  • DBCO (Dibenzocyclooctyne) : Used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.

Q6: How can I confirm that my bioconjugation reaction was successful?

A6: Several analytical techniques can be used to characterize the final conjugate and confirm successful PEGylation:

  • SDS-PAGE : A shift in the molecular weight of the protein after the reaction can indicate successful conjugation.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, allowing for the calculation of the number of PEG linkers attached (e.g., the drug-to-antibody ratio, or DAR).

  • Size Exclusion Chromatography (SEC) : SEC separates molecules by size and can be used to separate the larger conjugate from the unreacted biomolecule and excess linker.

  • Hydrophobic Interaction Chromatography (HIC) : HIC is particularly useful for analyzing antibody-drug conjugates (ADCs), as it can separate species with different drug loads.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site/Steric Hindrance The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure. Consider using a crosslinker with a longer and more flexible PEG spacer arm to increase the reach of the reactive group.
Suboptimal Reaction Conditions The pH, temperature, or reaction time may not be optimal for the chosen chemistry. For NHS-ester reactions, a pH of 7.2-8.5 is typically recommended. For maleimide reactions, a pH of 6.5-7.5 is ideal to ensure the selectivity for thiols. Most reactions proceed well at room temperature for 1-2 hours or overnight at 4°C.
Inactive Reagents PEG reagents, especially NHS-esters, can be moisture-sensitive. Ensure reagents are stored properly and prepare fresh solutions in an anhydrous solvent like DMSO immediately before use.
Oxidized Thiols (for Maleimide Chemistry) Cysteine residues may have formed disulfide bonds and are not available for conjugation. Reduce the biomolecule with an agent like TCEP or DTT before the reaction. It is critical to remove the reducing agent before adding the maleimide-PEG linker, as it will react with the maleimide.
Issue 2: Aggregation or Precipitation of the Bioconjugate
Possible Cause Recommended Solution
Hydrophobicity of the Payload Highly hydrophobic payloads can cause the final conjugate to aggregate in aqueous buffers. Using a longer, more hydrophilic PEG linker can help to shield the hydrophobic payload and improve the overall solubility of the conjugate.
High Molar Excess of Reagent Over-modification of the biomolecule can alter its surface properties and lead to aggregation. Titrate the molar excess of the PEG linker to find the optimal ratio that provides sufficient conjugation without causing precipitation.
Unfavorable Buffer Conditions The pH or ionic strength of the buffer may be promoting aggregation. Screen different buffers to find conditions that maintain the stability of the antibody and the final conjugate.
Issue 3: Loss of Biological Activity of the Conjugate
Possible Cause Recommended Solution
Steric Hindrance at the Active Site The PEG linker, especially a very long one, may be physically blocking the active or binding site of the biomolecule. If steric hindrance is suspected, consider using a shorter PEG linker. There is often a trade-off between overcoming steric hindrance for conjugation and maintaining biological activity.
Conjugation at a Critical Residue The conjugation may have occurred at an amino acid that is essential for the biomolecule's function. If possible, use site-specific conjugation methods to direct the PEG linker to a non-essential region of the molecule.
Conformational Changes The attachment of a large PEG chain could induce a change in the protein's conformation, leading to a loss of activity. Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes.

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthClearance Rate (mL/kg/day)In Vitro Cytotoxicity Reduction (Fold Change)Reference
No PEG~8.51
4 kDa PEGNot Specified4.5
10 kDa PEGNot Specified22
PEG8Slower than No PEGNot Specified
PEG12Slower than PEG8Not Specified
PEG24Slower than PEG12Not Specified

Data synthesized from multiple sources to illustrate general trends.

Table 2: Influence of PEG Linker Length on Binding Affinity
MoleculePEG Linker LengthBinding Affinity (IC50 in nM)
natGa-NOTA-PEGn-RM26PEG20.86 ± 0.08
natGa-NOTA-PEGn-RM26PEG42.19 ± 0.16

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, a shorter linker resulted in higher binding affinity (lower IC50).

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG linker

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Methodology:

  • Prepare the Protein : Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester : Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification : Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization : Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and SEC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Maleimide PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein containing a free cysteine residue

  • Maleimide-PEG linker

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Reducing agent (e.g., TCEP) (if needed)

  • Desalting column

  • Purification system (e.g., size exclusion chromatography column)

Methodology:

  • Protein Reduction (if necessary) : If the cysteine residues are in the form of disulfide bonds, dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

  • Remove Reducing Agent : Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the PEG-Maleimide : Dissolve the Maleimide-PEG in the reaction buffer.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

  • Purification : Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.

  • Characterization : Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and SEC/HIC.

Visualizations

Steric_Hindrance_Concept cluster_0 Short Linker: Steric Hindrance cluster_1 Long PEG Linker: Overcoming Hindrance Protein_A Biomolecule Site_A Buried Conjugation Site Payload_A Payload Linker_A Short Linker Payload_A->Linker_A Linker_A->Site_A Fails to Reach Protein_B Biomolecule Site_B Buried Conjugation Site Payload_B Payload Linker_B Long PEG Linker Payload_B->Linker_B Linker_B->Site_B Successful Conjugation

Caption: Overcoming steric hindrance with a long PEG linker.

NHS_Ester_Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 7.4) C 3. Mix Protein and NHS-PEG (10-20x Molar Excess) A->C B 2. Dissolve NHS-PEG in Anhydrous DMSO B->C D 4. Incubate (1-2h at RT or O/N at 4°C) C->D E 5. Quench Reaction (Optional, with Tris) D->E F 6. Purify Conjugate (SEC or Dialysis) E->F G 7. Characterize (MS, SEC, SDS-PAGE) F->G

Caption: Experimental workflow for NHS-Ester PEGylation.

Maleimide_Workflow A 1. Reduce Protein Disulfides (Optional, with TCEP) B 2. Remove Reducing Agent (Critical Step - Desalting) A->B C 3. Mix Protein and Maleimide-PEG in Buffer (pH 6.5-7.5) B->C D 4. Incubate (2-4h at RT or O/N at 4°C) C->D E 5. Purify Conjugate (SEC) D->E F 6. Characterize (MS, SEC, HIC) E->F

Caption: Experimental workflow for Maleimide PEGylation.

References

Best practices for storage and handling of Propargyl-PEG12-acid.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propargyl-PEG12-acid

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage, handling, and use of this compound for research and development applications.

Frequently Asked Questions (FAQs) - General Information

Q1: What is this compound?

This compound is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule.[1] It contains two key functional groups: a terminal alkyne (propargyl group) and a terminal carboxylic acid.[] The propargyl group allows for reaction with azide-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3] The carboxylic acid can form a stable amide bond with primary amine groups, typically after activation.[4] The PEG spacer enhances the hydrophilicity and solubility of the molecule in aqueous media.

Q2: What are the primary applications of this compound?

Its main application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. This compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand. It is also used in antibody-drug conjugates (ADCs), surface modification, and other bioconjugation applications where linking two different molecules is required.

Q3: What are the physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular Formula C28H52O14
Molecular Weight ~612.7 g/mol
Appearance Pale yellow or colorless oily matter / low-melting solid
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DCM, and DMF

FAQs - Storage and Handling

Q4: How should I store this compound upon receipt?

Proper storage is crucial to maintain the integrity of the compound. Recommended storage conditions are detailed below.

ConditionTemperatureDurationNotes
Short-term 0 to 4°CDays to WeeksKeep dry and protected from light.
Long-term -20°CMonths to YearsStore desiccated. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Stock Solution -20°CMonthsStore under an inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Q5: The product arrived at ambient temperature. Is it still stable?

Yes. This product is considered stable enough for shipping under ambient temperatures for a few weeks without compromising its quality. Upon receipt, it should be stored under the recommended long-term conditions (-20°C) to ensure its stability.

Q6: this compound is described as a low-melting solid and is difficult to weigh. What is the best way to handle it?

Due to its physical nature, it is highly recommended to prepare a stock solution for easier and more accurate dispensing.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving the entire contents of the vial in a high-purity, anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Store the stock solution at -20°C under an inert atmosphere.

G cluster_handling Recommended Handling Workflow receive Receive Product equilibrate Equilibrate Vial to Room Temp receive->equilibrate prepare Prepare Stock Solution (Anhydrous DMSO/DMF) equilibrate->prepare store Store at -20°C (Under Inert Gas) prepare->store use Use in Experiment (via Syringe) store->use

Caption: General workflow for handling this compound.

Troubleshooting Guide - Experimental Issues

Q7: My amide coupling reaction has a low yield. What could be the problem?

Low yield in amide coupling reactions is a common issue. Follow this troubleshooting guide to identify the potential cause.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_procedure Procedural Steps start Low / No Product reagent_peg This compound Degraded? start->reagent_peg reagent_amine Amine Substrate Impure? start->reagent_amine reagent_edc EDC / NHS Hydrolyzed? start->reagent_edc cond_ph Incorrect pH? (Activation vs. Coupling) start->cond_ph cond_buffer Buffer Contains Primary Amines? (Tris/Glycine) start->cond_buffer cond_solvent Solvent Not Anhydrous? start->cond_solvent proc_ratio Incorrect Stoichiometry? start->proc_ratio proc_time Insufficient Reaction Time? start->proc_time

Caption: Troubleshooting guide for low-yield amide coupling reactions.

  • Reagent Integrity : Ensure your this compound has been stored correctly. Activating agents like EDC and NHS are moisture-sensitive and can hydrolyze; use fresh or properly stored reagents.

  • Reaction Conditions : The reaction has a two-stage pH optimum. Carboxylic acid activation with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the activated NHS-ester with the primary amine is most efficient at pH 7-8.

  • Buffer Choice : Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your substrate for the activated acid. Use non-amine buffers like PBS, MES, or borate.

  • Solvent : Ensure you are using a water-miscible and anhydrous (if performing a non-aqueous reaction) organic solvent like DMSO or DMF.

Q8: I'm seeing low yields in my click chemistry (CuAAC) reaction. What are common issues?

  • Copper Catalyst : The copper (I) catalyst is prone to oxidation. Ensure it is freshly prepared or that a reducing agent (e.g., sodium ascorbate) is used with a copper (II) source (e.g., CuSO4).

  • Ligand : A stabilizing ligand (e.g., TBTA) is often required to prevent catalyst precipitation and improve reaction efficiency.

  • Oxygen : De-gas your reaction mixture to remove oxygen, which can deactivate the copper (I) catalyst.

  • Purity of Reagents : Ensure both the this compound and the azide-containing substrate are pure, as impurities can interfere with the catalyst.

Experimental Protocols

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule (Aqueous Method)

This protocol describes the general procedure for conjugating this compound to a protein or other amine-containing substrate in an aqueous buffer.

G cluster_workflow Amide Coupling Experimental Workflow prep_peg 1. Dissolve this compound in DMSO or DMF (Stock Solution) activate 3. Activate Acid Add EDC and NHS to PEG solution (React 15 min at RT, pH 5-6) prep_peg->activate prep_sub 2. Prepare Amine-Substrate in Amine-Free Buffer (e.g., PBS) couple 4. Couple Substrate Add activated PEG to Amine-Substrate (React 2 hours at RT, pH 7-8) prep_sub->couple activate->couple quench 5. Quench Reaction (Optional) Add Hydroxylamine couple->quench purify 6. Purify Conjugate quench->purify

Caption: Experimental workflow for amide bond formation.

Methodology:

  • Reagent Preparation : Allow all reagents, including the vial of this compound, to warm to room temperature before opening. Prepare a stock solution of the PEG-acid in anhydrous DMSO or DMF. Prepare your amine-containing substrate in an appropriate amine-free buffer (e.g., PBS at pH 7.4 or MES at a lower pH).

  • Acid Activation : In a separate reaction vessel, add the required amount of this compound stock solution. Add appropriate amounts of EDC and NHS. For optimal results, this activation step should be performed in a buffer at pH 5-6 (e.g., 0.1 M MES, 0.5 M NaCl) and allowed to react for 15 minutes at room temperature.

  • Conjugation Reaction : Add the activated PEG-acid mixture to your amine-containing substrate. For best results, the pH of the final reaction mixture should be adjusted to 7.2-7.5. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) : To stop the reaction, add an amine-containing buffer like Tris or a quenching reagent like hydroxylamine, which will hydrolyze any unreacted NHS esters.

  • Purification : Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size exclusion chromatography, or other chromatographic techniques.

References

Validation & Comparative

The Long and Short of It: A Comparative Analysis of Propargyl-PEG12-acid and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of Propargyl-PEG12-acid with its shorter polyethylene glycol (PEG) chain counterparts, offering experimental data and detailed protocols to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs).

Propargyl-PEG-acid linkers are heterobifunctional reagents that serve as a bridge between a biomolecule and a payload. They feature a terminal propargyl group for "click" chemistry and a carboxylic acid for stable amide bond formation with primary amines on proteins. The length of the intervening PEG chain significantly influences the physicochemical properties and in vivo performance of the resulting conjugate. While longer linkers like this compound can enhance solubility and extend circulation half-life, shorter linkers may offer advantages in terms of steric hindrance and reaction kinetics.

Data Presentation: A Head-to-Head Comparison

The selection of the optimal PEG linker length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity. The following tables summarize the key differences and performance metrics observed when comparing this compound with shorter PEG linkers.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyShort PEG Linkers (e.g., PEG2, PEG4)This compoundKey Observations
Molecular Weight LowerHigherIncreased molecular weight with longer PEG chains.
Hydrophilicity ModerateHighLonger PEG chains significantly increase the hydrophilicity of the conjugate, which can help mitigate aggregation of hydrophobic payloads.[1]
Plasma Clearance FasterSlowerADCs with longer PEG linkers, such as PEG12, generally exhibit slower plasma clearance, leading to increased overall exposure (AUC).[1]
Circulation Half-life ShorterLongerThe increased hydrodynamic radius conferred by the longer PEG chain reduces renal clearance, thereby extending the in vivo half-life.[2][3]
Steric Hindrance LowerHigherShorter linkers may be advantageous where minimal steric hindrance is crucial for receptor-ligand interactions.[4]

Table 2: Impact on In Vitro and In Vivo Efficacy

ParameterShort PEG Linkers (e.g., PEG2, PEG4)This compoundKey Observations
In Vitro Cytotoxicity May be higherMay be slightly reducedIn some instances, longer PEG linkers have been associated with a modest decrease in in vitro potency, potentially due to steric hindrance affecting cell uptake or payload release.
In Vivo Antitumor Efficacy VariableOften EnhancedThe improved pharmacokinetic profile of conjugates with longer PEG linkers frequently leads to greater tumor accumulation and enhanced in vivo antitumor activity.
Drug-to-Antibody Ratio (DAR) May achieve higher DAR with less aggregationEnables higher DARs with hydrophobic payloadsThe enhanced solubility provided by longer PEG chains can facilitate the synthesis of ADCs with higher drug loading without inducing aggregation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the key steps involved in using Propargyl-PEG-acid linkers.

Protocol 1: Amide Bond Formation

This two-step protocol describes the conjugation of the carboxylic acid moiety of a Propargyl-PEG-acid linker to a primary amine on a biomolecule, such as an antibody.

Materials:

  • Propargyl-PEG-acid linker (e.g., Propargyl-PEG4-acid, this compound)

  • Antibody or other amine-containing biomolecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of Propargyl-PEG-acid:

    • Dissolve the Propargyl-PEG-acid linker (1.0 equivalent) in anhydrous DMF to a final concentration of 10 mM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the linker solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the Propargyl-PEG-NHS ester.

  • Antibody Preparation:

    • Prepare the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Conjugation of Activated Linker to Antibody:

    • Add a 5- to 20-fold molar excess of the activated Propargyl-PEG-NHS ester solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purification:

    • Purify the resulting alkyne-modified antibody from excess reagents using an SEC column equilibrated with the desired buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the modified biomolecule and an azide-functionalized payload.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-functionalized payload (e.g., cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified antibody and the azide-functionalized payload in the reaction buffer.

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the final ADC using SEC to remove excess payload and reaction components.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Mandatory Visualization

ADC_Synthesis_Workflow Antibody Antibody (with primary amines) Conjugation1 Amide Bond Formation Antibody->Conjugation1 Propargyl_PEG_Acid Propargyl-PEGn-Acid (n=4, 12, etc.) Activation EDC/NHS Activation Propargyl_PEG_Acid->Activation Activation->Conjugation1 Alkyne_Antibody Alkyne-Modified Antibody Conjugation1->Alkyne_Antibody CuAAC CuAAC 'Click' Reaction (CuSO4, Ascorbate, Ligand) Alkyne_Antibody->CuAAC Azide_Payload Azide-Functionalized Payload Azide_Payload->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Linker_Length_Comparison Linker_Length PEG Linker Length Short_PEG Shorter PEG (e.g., PEG4) Linker_Length->Short_PEG Long_PEG Longer PEG (e.g., PEG12) Linker_Length->Long_PEG Hydrophilicity Hydrophilicity Short_PEG->Hydrophilicity Lower PK Pharmacokinetics (Half-life, Clearance) Short_PEG->PK Faster Clearance Shorter Half-life Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Lower InVivo_Efficacy In Vivo Efficacy Short_PEG->InVivo_Efficacy Potentially Lower Long_PEG->Hydrophilicity Higher Long_PEG->PK Slower Clearance Longer Half-life Long_PEG->Steric_Hindrance Higher Long_PEG->InVivo_Efficacy Often Enhanced

Caption: The relationship between PEG linker length and key bioconjugate properties.

References

Propargyl-PEG12-acid in PROTAC Design: A Comparative Guide to Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides a comprehensive comparison of Propargyl-PEG12-acid with other non-cleavable linkers in PROTAC design, supported by experimental data and detailed methodologies.

The selection of a non-cleavable linker is a key decision in PROTAC development, ensuring that the molecule remains intact until the target protein is degraded by the proteasome. Among the various non-cleavable options, polyethylene glycol (PEG) linkers have gained prominence due to their ability to modulate solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound, a long-chain PEG linker featuring a terminal alkyne group for "click chemistry" conjugation, represents a valuable tool for constructing PROTACs with extended reach and distinct physicochemical properties.

The Role and Impact of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, and their length can be precisely controlled to optimize PROTAC performance. The inclusion of a PEG chain generally imparts greater hydrophilicity to the PROTAC molecule, which can enhance aqueous solubility, a common challenge for these high molecular weight compounds.[1][2] This improved solubility can positively impact a PROTAC's pharmacokinetic profile.

Furthermore, the flexibility and length of the PEG linker are critical for the formation of a stable and productive ternary complex.[3] An optimal linker length allows for the proper orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, while an overly long and flexible linker might result in a less stable complex.[3]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

While direct comparative studies for this compound against a wide range of other non-cleavable linkers in a single system are limited in publicly available literature, we can analyze trends from various studies to understand the impact of linker length and composition.

Table 1: Impact of PEG Linker Length on PROTAC Performance (Representative Data)

PROTAC TargetE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG~15 (e.g., PEG3)18>90[4]
BRD4VHLPEG~27 (e.g., PEG6)8.8>95
BTKCRBNPEG~16 (e.g., PEG3)8.9~90
BTKCRBNPEG~28 (e.g., PEG6)4.2>95
Generic TargetCRBNThis compound~40IllustrativeIllustrativeN/A
Generic TargetCRBNAlkyl Chain~12150~80

Note: The data for this compound is illustrative to demonstrate the expected properties of a long-chain PEG linker. Actual performance is target and system-dependent.

From the representative data, a clear trend emerges where longer PEG linkers can lead to improved potency (lower DC50) and efficacy (higher Dmax) for certain targets. The extended length of this compound (approximately 40 atoms) would theoretically provide significant flexibility and reach, which could be advantageous for targets with binding pockets that are distant from the E3 ligase interaction surface. However, it is crucial to empirically determine the optimal linker length for each specific target and E3 ligase pair, as excessively long linkers can sometimes lead to a decrease in performance due to entropic penalties or unfavorable conformations.

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

To quantify the degradation of a target protein and determine the DC50 and Dmax values, Western Blotting is a standard and widely used technique.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate % Degradation Normalization->Calculation Curve_Fitting Dose-Response Curve (DC50 & Dmax) Calculation->Curve_Fitting

References

A Comparative Guide to Validating Target Engagement for PROTACs Synthesized with Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those synthesized using a Propargyl-PEG12-acid linker. We will explore the critical role of the linker in PROTAC function, compare various experimental techniques for validating target engagement, and provide detailed protocols for key assays.

The Role of the this compound Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The this compound linker offers several advantages in PROTAC design. The polyethylene glycol (PEG) component, consisting of 12 PEG units, is hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][2] The length of the PEG chain is a crucial parameter that influences the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker length is essential for productive ternary complex formation, as a linker that is too short may cause steric hindrance, while one that is too long might lead to reduced efficacy.[3]

The propargyl group provides a "clickable" handle for synthesis. This feature allows for the efficient and modular assembly of PROTACs using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, facilitating the rapid generation of PROTAC libraries with diverse warheads or E3 ligase ligands.[4]

Validating Target Engagement: A Multi-faceted Approach

Confirming that a PROTAC engages its intended target and induces its degradation is a critical step in the drug discovery process. This validation involves a combination of biophysical, cellular, and proteomic assays to provide a comprehensive understanding of the PROTAC's mechanism of action.

Below, we compare common assays used to validate PROTAC target engagement and ternary complex formation.

Table 1: Comparison of In Vitro Biophysical Assays for Ternary Complex Characterization
AssayPrincipleInformation ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Binding affinity (KD), kinetics (ka, kd), and cooperativity of binary and ternary complexes.Real-time, label-free, provides detailed kinetic information.Can be complex to set up; potential for protein immobilization to affect binding.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Binding affinity (KD) and kinetics (ka, kd) of binary and ternary complexes.High-throughput, real-time, label-free.Less sensitive than SPR for small molecule interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, in-solution measurement, provides thermodynamic data.Requires large amounts of protein, lower throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on binding partners.Ternary complex formation and stability.Homogeneous assay, high-throughput, sensitive.Requires labeling of binding partners, potential for fluorescent interference.
AlphaScreen/AlphaLISA Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity.Ternary complex formation and stability.Homogeneous assay, high-throughput, highly sensitive.Potential for signal interference from sample components.
Table 2: Comparison of Cellular Assays for Target Engagement and Degradation
AssayPrincipleInformation ProvidedAdvantagesLimitations
Western Blot Antibody-based detection of protein levels in cell lysates.Target protein degradation (DC50, Dmax).Widely accessible, directly measures protein levels.Low-throughput, semi-quantitative without proper controls.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent ligand.Target engagement and affinity in live cells.Live-cell assay, quantitative, high-throughput.Requires genetic modification of the target protein.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Target engagement in cells and tissues.Label-free, can be performed in intact cells and tissues.Not all proteins exhibit a significant thermal shift upon ligand binding.
Mass Spectrometry-based Proteomics Global or targeted quantification of protein levels in cells or tissues.Target degradation, selectivity, and off-target effects.Unbiased and comprehensive view of the proteome, high sensitivity.Requires specialized equipment and expertise, complex data analysis.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction (PROTAC and E3 Ligase): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity and kinetics.

  • Binary Interaction (PROTAC and Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: Pre-incubate the target protein with a saturating concentration of the PROTAC.

  • Injection: Inject the pre-incubated complex over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex formation. A significant increase in binding response compared to the binary interactions indicates positive cooperativity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

CETSA_Workflow start Start: Intact Cells treat Treat cells with PROTAC or vehicle start->treat heat Apply heat gradient (e.g., 40-70°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble proteins) centrifuge->collect detect Detect target protein levels (e.g., Western Blot) collect->detect analyze Analyze data and plot melt curve detect->analyze end End: Determine Target Engagement analyze->end

Propargyl_PEG12_PROTAC cluster_linker Linker Structure Warhead Target Binding Ligand (Warhead) Linker This compound Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Propargyl Propargyl Group (for Click Chemistry) PEG12 PEG12 Chain (Hydrophilicity & Spacing) Acid Carboxylic Acid (Attachment Point)

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. A combination of in vitro biophysical and cell-based assays is crucial to fully characterize the activity of a PROTAC. For PROTACs synthesized with a this compound linker, the hydrophilic and flexible nature of the PEG chain plays a significant role in achieving optimal ternary complex formation and subsequent target degradation. The propargyl moiety provides a versatile handle for synthesis, allowing for the rapid exploration of structure-activity relationships. By employing the assays and protocols outlined in this guide, researchers can effectively validate the target engagement of their PROTACs and accelerate the development of novel protein degraders.

References

Stability of Propargyl-PEG12-Acid Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of an ADC's therapeutic index, directly influencing its efficacy and toxicity profile. This guide provides an objective comparison of the in vitro and in vivo stability of Propargyl-PEG12-acid linkers with other commonly used ADC linkers, supported by experimental data and detailed methodologies.

This compound linkers are a type of non-cleavable linker that utilizes "click chemistry" for conjugation. The propargyl group reacts with an azide-functionalized molecule to form a highly stable triazole ring. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.

Comparative Stability of ADC Linkers

The stability of an ADC linker is typically assessed by its half-life in plasma, which indicates how long the conjugate remains intact in the bloodstream. Premature cleavage of the linker can lead to off-target toxicity due to the release of the cytotoxic payload into circulation.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Linker TypeChemistryCleavable/Non-cleavableTypical Half-life in Human Plasma (in vitro)Key Stability Features
Propargyl-PEG (Triazole) Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Non-cleavableExpected to be very high (> 7 days) Forms a highly stable triazole ring that is resistant to enzymatic and hydrolytic degradation.
Maleimide-based Thiol-Michael AdditionBothVariable (can be hours to days)Prone to retro-Michael reaction, leading to deconjugation. Stability can be improved by linker engineering.
Hydrazone Hydrazone bond formationCleavable (pH-sensitive)Generally stable at pH 7.4, but can show some instability.Designed to be stable at physiological pH and hydrolyze in the acidic environment of endosomes and lysosomes.
Disulfide Disulfide bond formationCleavable (redox-sensitive)Generally stable in plasma.Cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells.
Peptide (e.g., Val-Cit) Amide bond formationCleavable (enzyme-sensitive)Generally stable in plasma.Cleaved by specific lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.
β-Glucuronide Glucuronide bond formationCleavable (enzyme-sensitive)HighCleaved by the enzyme β-glucuronidase, which is present in the tumor microenvironment of some cancers.

Table 2: In Vivo Stability and Pharmacokinetic Parameters of Different ADC Linker Types

Linker TypeAnimal ModelKey FindingsReference
Triazole-linked (as a surrogate for Propargyl-PEG) Healthy male volunteers (for a triazole-containing small molecule)The triazole moiety contributes to a long half-life (around 49-50 hours) and high bioavailability, indicating its stability in vivo.[1]
Maleimide-based RatCan exhibit significant deconjugation, with reported half-lives for payload loss in the range of 4-5 days.
Valine-Citrulline (vc) MouseGenerally stable in plasma, but can be susceptible to cleavage by certain esterases in mouse plasma, leading to faster clearance of the payload compared to human plasma.[2]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) MouseShowed high stability in both in vitro mouse/human plasma and in vivo mouse pharmacokinetic studies.[2]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) over time.

Methodology:

  • ADC Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in plasma at 37°C.[3]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[4]

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Use a sandwich ELISA to determine the concentration of total antibody and antibody-conjugated drug.

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the free, unconjugated payload in the plasma.

Detailed Protocol: Quantification of Total and Conjugated Antibody by ELISA
  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody:

    • For Total Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

    • For Conjugated Antibody: Add an antibody that specifically recognizes the payload or the linker-payload complex, followed by an HRP-conjugated secondary antibody.

  • Incubation and Washing: Incubate for 1 hour at room temperature, followed by a final wash.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentrations of total and conjugated antibody based on the standard curve. The difference between these values indicates the extent of drug deconjugation.

Detailed Protocol: Quantification of Free Payload by LC-MS/MS
  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant containing the small molecule free payload.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Use a gradient of water and acetonitrile with 0.1% formic acid.

  • MS/MS Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the payload.

  • Data Analysis: Quantify the free payload concentration by comparing the peak area to a standard curve of the pure payload.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC in an appropriate animal model.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis: Analyze the plasma samples using validated ELISA and LC-MS/MS methods as described in the in vitro section to determine the concentrations of:

    • Total antibody

    • Intact ADC (antibody-conjugated drug)

    • Unconjugated payload

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody is indicative of in vivo linker instability.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows for assessing ADC stability.

In_Vitro_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results ADC_in_Plasma ADC incubated in plasma (e.g., human, mouse, rat) at 37°C Time_Points Aliquots taken at multiple time points (0, 6, 24, 48, 72, 168h) ADC_in_Plasma->Time_Points Incubate ELISA ELISA Analysis: - Total Antibody - Conjugated Antibody Time_Points->ELISA Analyze LCMS LC-MS/MS Analysis: - Free Payload Time_Points->LCMS Analyze Deconjugation_Rate Determination of Deconjugation Rate ELISA->Deconjugation_Rate LCMS->Deconjugation_Rate

Caption: Workflow for In Vitro ADC Stability Assay.

In_Vivo_Stability_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Bioanalysis cluster_results Results Animal_Model Administer single IV dose of ADC to animal model (e.g., mouse, rat) Blood_Collection Collect blood samples at predetermined time points Animal_Model->Blood_Collection Dose Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation Process ELISA_LCMS ELISA & LC-MS/MS Analysis: - Total Antibody - Intact ADC - Free Payload Plasma_Isolation->ELISA_LCMS Analyze PK_Parameters Calculate Pharmacokinetic Parameters (CL, Vd, t½) ELISA_LCMS->PK_Parameters

Caption: Workflow for In Vivo ADC Pharmacokinetic Study.

References

Confirming Propargyl-PEG12-Acid Conjugation: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Propargyl-PEG12-acid is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Confirmation of this conjugation is paramount to ensure the efficacy and safety of the final product. Mass spectrometry stands out as a primary analytical technique for this purpose, offering direct evidence of the covalent modification. This guide provides a comprehensive comparison of mass spectrometry with alternative techniques, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

The choice of analytical technique for confirming the conjugation of this compound depends on the specific information required, the nature of the molecule it is conjugated to (e.g., a small molecule, peptide, or protein), and the available instrumentation. While mass spectrometry provides a direct measurement of the mass increase corresponding to the addition of the this compound linker, other techniques offer complementary information regarding the purity and structural integrity of the conjugate.

Parameter Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Chromatographic Methods (SEC, RP-HPLC)
Primary Information Direct confirmation of covalent bond formation through mass increase. Can determine the degree of labeling (number of attached linkers).Confirms the chemical environment of atoms, verifying the modification at a specific site. Provides structural details of the conjugate.Assesses purity, detects unconjugated starting materials, and can identify aggregation.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).Moderate, dependent on the detector.
Resolution High mass resolution can distinguish between different PEGylated species.High spectral resolution allows for detailed structural analysis.Can separate molecules based on size (SEC) or hydrophobicity (RP-HPLC).
Sample Requirement Small sample amounts are typically sufficient.Larger sample quantities are generally required.Varies with the detector and column size.
Key Advantage Directly measures the outcome of the conjugation reaction (mass change).[1][2]Provides detailed structural information and can identify the site of conjugation.[3][4][5]Excellent for assessing purity and detecting impurities or aggregation.
Limitations Can be challenging for very heterogeneous or large molecules. Ion suppression effects can occur.Not suitable for all sample types (e.g., large proteins can be challenging). Complex spectra can be difficult to interpret.Indirect confirmation of conjugation. Co-elution of species can occur.

Experimental Protocols

Mass Spectrometry Protocol for Confirmation of Conjugation

This protocol outlines a general procedure for confirming the conjugation of this compound to a protein using LC-MS.

1. Sample Preparation:

  • Purification of the Conjugate: Following the conjugation reaction, it is crucial to remove excess, unconjugated this compound. This can be achieved using size-exclusion chromatography (SEC) or dialysis.

  • Buffer Exchange: The purified conjugate should be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as 10mM ammonium acetate.

  • Concentration Determination: Determine the concentration of the purified conjugate using a suitable method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

2. LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is recommended.

  • Chromatography:

    • Column: A reversed-phase column (e.g., C4 or C8) is often used for protein analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase is used to elute the protein conjugate.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for proteins.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected masses of the unconjugated and conjugated protein.

    • Data Acquisition: Acquire full scan mass spectra.

3. Data Analysis:

  • Deconvolution: The raw mass spectrum, which contains a series of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass of the protein.

  • Mass Comparison: Compare the deconvoluted mass of the conjugated protein to that of the unconjugated protein. The mass difference should correspond to the molecular weight of the attached this compound moieties.

  • Heterogeneity Assessment: The mass spectrum can also reveal the distribution of different species (e.g., proteins with one, two, or more linkers attached).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the confirmation of this compound conjugation using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis conjugation Conjugation Reaction purification Purification (SEC/Dialysis) conjugation->purification buffer_exchange Buffer Exchange purification->buffer_exchange concentration Concentration Determination buffer_exchange->concentration lc_separation LC Separation (Reversed-Phase) concentration->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection Mass Detection esi_ionization->ms_detection deconvolution Deconvolution of Spectra ms_detection->deconvolution mass_comparison Mass Comparison deconvolution->mass_comparison confirmation Confirmation of Conjugation mass_comparison->confirmation

Workflow for confirming conjugation via LC-MS.

Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach to characterization provides a more complete picture of the conjugate's quality.

  • NMR Spectroscopy: For smaller molecules or peptides, ¹H and ¹³C NMR can confirm the successful conjugation by showing the appearance of characteristic signals from the this compound and shifts in the signals of the molecule to which it is attached.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation. A successful conjugation will result in a shift in the band of the protein to a higher molecular weight.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugated product from unconjugated starting materials and to detect the presence of aggregates.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation based on changes in hydrophobicity.

By combining the direct evidence from mass spectrometry with the complementary data from these other techniques, researchers can be highly confident in the successful conjugation of this compound, ensuring the quality and reliability of their final product for downstream applications in research and drug development.

References

Propargyl-PEG12-acid in Antibody-Drug Conjugates: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal balance of efficacy, stability, and safety. This guide provides an objective comparison of ADCs constructed using Propargyl-PEG12-acid, a heterobifunctional linker, against alternative conjugation strategies. We will delve into the biological activity assessment supported by experimental data, detailed methodologies, and visual representations of the underlying scientific principles.

This compound is a linker that utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," for the conjugation of a cytotoxic payload to an antibody.[1] Its structure comprises three key components: a terminal propargyl group (an alkyne), a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group. The carboxylic acid is typically activated to react with amine groups on the antibody, such as those on lysine residues.[] The propargyl group then provides a reactive handle for the specific and stable attachment of an azide-modified drug payload.[1]

The inclusion of a hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity, and improving its pharmacokinetic profile.[3][]

Comparative Biological Activity

While direct head-to-head studies detailing the biological activity of an ADC utilizing this compound are not extensively published, we can infer its performance characteristics based on studies of similar linker technologies and conjugation methods. The primary alternative to the CuAAC approach employed by this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

The choice between CuAAC and SPAAC represents a key consideration in ADC design. CuAAC generally offers faster reaction kinetics, while SPAAC avoids the use of a copper catalyst, which can be cytotoxic and potentially impact the stability and integrity of the antibody.

Table 1: Comparison of Linker Technologies for ADCs

FeaturePropargyl-PEG-Acid (via CuAAC)Azido-PEG-Acid (via CuAAC)DBCO-PEG-Acid (via SPAAC)
Conjugation Chemistry Copper(I)-Catalyzed Azide-Alkyne CycloadditionCopper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Reaction Kinetics FastFastGenerally slower than CuAAC
Biocompatibility Potential for copper-induced cytotoxicity and protein degradation.Potential for copper-induced cytotoxicity and protein degradation.Copper-free, generally considered more biocompatible for in vivo applications.
Linkage Stability Forms a stable triazole linkage.Forms a stable triazole linkage.Forms a stable triazole linkage.
Hydrophilicity (with PEG) High, improves ADC solubility and pharmacokinetics.High, improves ADC solubility and pharmacokinetics.High, improves ADC solubility and pharmacokinetics.
Typical Application In vitro and ex vivo applications; in vivo with careful optimization of copper removal.In vitro and ex vivo applications; in vivo with careful optimization of copper removal.In vivo applications where biocompatibility is critical.

Experimental Data Insights

While specific data for this compound is limited, studies on other PEGylated linkers and click chemistry-based ADCs provide valuable insights. For instance, research on ADCs with varying PEG linker lengths has shown that while longer PEG chains can improve pharmacokinetics, they may also lead to a decrease in in vitro cytotoxicity. This highlights a critical optimization parameter in ADC design.

In a comparative study of CuAAC and SPAAC for proteomics applications, CuAAC demonstrated higher labeling efficiency. However, for therapeutic applications in vivo, the potential for copper-related toxicity often leads to the selection of SPAAC-based linkers, such as those containing DBCO.

Studies on ADCs with cleavable and non-cleavable linkers have also shown significant differences in efficacy and toxicity profiles, which is another important consideration in ADC design, independent of the conjugation chemistry. Propargyl-PEG-acid linkers are typically non-cleavable, relying on the degradation of the antibody backbone within the lysosome to release the payload.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the biological activity of ADCs.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture : Culture target antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cell lines in appropriate media.

  • Cell Seeding : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment : Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload in cell culture media.

  • Incubation : Remove the old media from the cells and add the media containing the different concentrations of the test articles. Incubate the plates for 72-120 hours.

  • Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis : Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NSG) and implant them subcutaneously with human tumor cells (e.g., NCI-N87 gastric cancer cells).

  • Tumor Growth : Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Randomization : Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • Dosing : Administer the treatments intravenously (IV) at a predetermined dose and schedule.

  • Monitoring : Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint : The study is typically concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis : Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the ADC structure and experimental workflows.

ADC_Structure_and_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Tumor Cell Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker This compound Linker Antibody->Linker Amide Bond (Lysine Residue) Tumor_Antigen Tumor-Specific Antigen Antibody->Tumor_Antigen 1. Binding Payload Cytotoxic Payload Linker->Payload Triazole Ring (Click Chemistry) Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload_Release Payload Release (Antibody Degradation) Lysosome->Payload_Release 3. Degradation Cell_Death Apoptosis Payload_Release->Cell_Death 4. Action

Caption: General structure and mechanism of action of an ADC.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cell_Culture Culture Antigen +/- Cell Lines Treatment Treat with ADC Dilutions Cell_Culture->Treatment Viability Measure Cell Viability Treatment->Viability IC50 Calculate IC50 Viability->IC50 Xenograft Establish Tumor Xenografts in Mice Dosing Administer ADC Xenograft->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI ADC_Synthesis ADC Synthesis (Antibody + Linker + Payload) cluster_InVitro cluster_InVitro ADC_Synthesis->cluster_InVitro cluster_InVivo cluster_InVivo ADC_Synthesis->cluster_InVivo

Caption: Workflow for preclinical assessment of ADC biological activity.

References

The Balancing Act: How PEG Linker Length Dictates the Pharmacokinetic Fate of Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and synthesis of bioconjugates with optimal therapeutic profiles is a paramount objective. Among the various strategies to enhance the in vivo performance of these complex molecules, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a clinically validated approach. A critical, yet often nuanced, aspect of this strategy is the length of the PEG linker. This guide provides an objective comparison of how varying PEG linker lengths influence the pharmacokinetic properties of bioconjugates, supported by experimental data, to inform the rational design of next-generation therapeutics.

The length of the PEG chain profoundly impacts a bioconjugate's solubility, stability, and, most importantly, its pharmacokinetic (PK) profile. By increasing the hydrodynamic radius of the molecule, PEGylation can effectively shield the bioconjugate from proteolytic degradation and renal clearance, thereby extending its circulation half-life.[1][2][3][4][5] Longer PEG chains generally amplify this effect, leading to prolonged systemic exposure. However, this comes with a potential trade-off: excessive PEG length can introduce steric hindrance, potentially diminishing the bioconjugate's binding affinity to its target and, consequently, its biological activity. This guide delves into the experimental evidence that illuminates this critical interplay.

Comparative Analysis of PEG Linker Length on Pharmacokinetic Parameters

The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on key pharmacokinetic parameters of different bioconjugates.

Bioconjugate TypePEG Linker LengthHalf-life (t½)Clearance RateIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
Antibody-Drug Conjugate (ADC)No PEG-~8.5 mL/kg/day--
ADCPEG4-Slower than No PEG--
ADCPEG8-Slower than PEG4-Improved
ADCPEG12-Slower than PEG8--
ADCPEG24Significantly Increased-VariableSignificantly Improved
Affibody-MMAE ConjugateNo PEG19.6 min---
Affibody-MMAE Conjugate4 kDa49.2 min (2.5-fold increase)-Reduced-
Affibody-MMAE Conjugate10 kDa219.0 min (11.2-fold increase)-ReducedMost Ideal
Peptide-Drug Conjugate (Onc72)No PEG43 min---
Peptide-Drug Conjugate (Onc72)5 kDa66 min---
Peptide-Drug Conjugate (Onc72)20 kDa~5.5 h---
Chitosan Nanoparticles750 Da----
Chitosan Nanoparticles2,000 Da----
Chitosan Nanoparticles5,000 DaIncreased AUCDecreased uptake by macrophages-Prolonged drug circulation

Note: The data presented is synthesized from multiple studies and the exact values can vary depending on the specific bioconjugate, experimental model, and analytical methods used.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to assess the impact of PEG linker length on bioconjugate properties.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (half-life, clearance, and area under the curve) of bioconjugates with varying PEG linker lengths.

Animal Model: Healthy male Wistar rats or female BALB/c mice are commonly used.

Procedure:

  • Administration: Bioconjugates with different PEG linker lengths are administered intravenously (IV) via the tail vein at a defined dose (e.g., 0.70 mg/kg).

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and up to 28 days for long-circulating molecules).

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the bioconjugate in the plasma is quantified using a validated analytical method, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plasma concentration-time data are plotted and analyzed using pharmacokinetic modeling software (e.g., GraphPad Prism) to calculate key parameters such as elimination half-life (t½), clearance (CL), and area under the concentration-time curve (AUC).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Bioconjugate Quantification

Objective: To quantify the concentration of a PEGylated bioconjugate in plasma samples.

Procedure:

  • Coating: High-binding 96-well ELISA plates are coated with a capture antibody or antigen specific to the bioconjugate (e.g., an anti-idiotype antibody for an ADC or the target antigen). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Plasma samples and a standard curve of the bioconjugate at known concentrations are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells. This antibody can be specific to another part of the bioconjugate (e.g., an anti-human IgG for an ADC) or to the PEG chain itself (anti-PEG antibody). The plates are incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the color is allowed to develop.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the bioconjugate in the samples is determined by interpolating from the standard curve.

Visualizing the Impact of PEG Linker Length

The following diagrams, generated using Graphviz, illustrate the conceptual relationships and experimental workflows discussed.

PEG_Effect cluster_linker PEG Linker Length cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcomes Short_PEG Short PEG (e.g., < 2 kDa) Hydro_Size Hydrodynamic Size Short_PEG->Hydro_Size Smaller Increase Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Less Long_PEG Long PEG (e.g., > 10 kDa) Long_PEG->Hydro_Size Larger Increase Long_PEG->Steric_Hindrance More Half_Life Increased Half-life Hydro_Size->Half_Life Clearance Decreased Clearance Hydro_Size->Clearance Target_Binding Decreased Target Binding Steric_Hindrance->Target_Binding

Caption: Relationship between PEG linker length and pharmacokinetic outcomes.

PK_Workflow Start Bioconjugate Synthesis (Varying PEG Lengths) Admin IV Administration to Animal Model Start->Admin Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Isolation Sampling->Processing Quant Quantification (ELISA) Processing->Quant Analysis Pharmacokinetic Modeling Quant->Analysis End Comparative PK Profile (t½, CL, AUC) Analysis->End

Caption: Experimental workflow for comparing bioconjugate pharmacokinetics.

References

Propargyl-PEG12-Acid: A Comparative Guide for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Propargyl-PEG12-acid has emerged as a versatile tool, offering a unique combination of functionalities for advanced bioconjugation strategies. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to inform rational drug design.

This compound is a heterobifunctional linker featuring a terminal propargyl group, a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety. This distinct architecture allows for a two-step conjugation process: the carboxylic acid can be readily coupled to primary amines on biomolecules, while the propargyl group serves as a handle for highly efficient and specific "click chemistry" reactions with azide-functionalized molecules.[1][2] The extended PEG12 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1]

Comparison of this compound with Alternative Linkers

The performance of a bioconjugate is significantly influenced by the nature of the linker. Key parameters for comparison include the length of the PEG chain, the type of reactive functionalities, and the overall stability of the resulting conjugate.

Physicochemical and Pharmacokinetic Properties

The length of the PEG spacer plays a crucial role in the physicochemical properties and in vivo behavior of bioconjugates. Longer PEG chains, such as the 12-unit PEG in this compound, generally lead to increased hydrophilicity and a larger hydrodynamic radius. This can translate to reduced aggregation, especially with hydrophobic drug payloads, and a slower clearance rate from circulation.[1]

LinkerMolecular Weight ( g/mol )Linker Length (Å)Key FeatureImpact on Pharmacokinetics
Propargyl-PEG3-acid217.22~14.7Short, compactFaster clearance compared to longer PEGs
Propargyl-PEG8-acid437.47~32.7Intermediate lengthBalanced properties
This compound 613.7 ~47.7 Extended hydrophilicity Slower clearance, potentially longer half-life
Azido-PEG12-acid615.68~47.7Azide functionality for click chemistrySimilar pharmacokinetic profile to this compound
DBCO-PEG12-acid891.01~50For copper-free click chemistrySlower clearance, suitable for in vivo applications

Note: Molecular weights and linker lengths are approximate and can vary slightly based on the specific chemical structure.

A study comparing ADCs with different PEG linker lengths demonstrated that increasing the PEG chain length can lead to slower clearance rates. For instance, an ADC with a branched P-(PEG12)2 linker exhibited a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to an ADC with a linear L-PEG24 linker, highlighting the impact of PEG architecture on pharmacokinetics.

In Vitro and In Vivo Efficacy

The choice of linker can also impact the biological activity of the bioconjugate. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance, potentially affecting the binding affinity of the targeting moiety or the activity of the payload. However, in many cases, the improved pharmacokinetic properties conferred by longer PEG linkers translate to enhanced in vivo efficacy due to prolonged circulation and increased accumulation in the target tissue.

Linker TypeIn Vitro CytotoxicityIn Vivo EfficacyKey Considerations
Shorter PEG Linkers (e.g., PEG3, PEG5)May exhibit higher potency in some cases due to less steric hindrance.Can be limited by faster clearance and reduced tumor accumulation.Favorable for applications where rapid clearance is desired.
Longer PEG Linkers (e.g., PEG12) May show slightly reduced in vitro potency in some assays. Often demonstrates enhanced tumor accumulation and therapeutic effect due to improved pharmacokinetics. Balances solubility, stability, and in vivo performance.
Copper-Free Click Chemistry Linkers (e.g., DBCO)Similar to other PEG linkers of comparable length.Preferred for in vivo applications to avoid potential copper toxicity.Slower reaction kinetics compared to copper-catalyzed click chemistry.

It is crucial to empirically determine the optimal PEG linker length for each specific application to achieve the desired balance of solubility, stability, and biological activity.[1]

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule, such as an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Linker Activation: Dissolve this compound in Activation Buffer. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Immediately add the activated Propargyl-PEG12-NHS ester solution to the amine-containing biomolecule in the Reaction Buffer. The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatographic methods to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., cytotoxic drug)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-containing molecule (typically in a 1.5-2 fold molar excess) in the degassed buffer.

  • Catalyst Preparation: In a separate tube, pre-mix CuSO4 and the copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.

  • Initiation: Add the CuSO4/ligand mixture to the reaction vessel. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the desired triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Mandatory Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) This compound This compound Propargyl-PEG12-Molecule Propargyl-PEG12-Molecule This compound->Propargyl-PEG12-Molecule Activation & Coupling Amine-containing\nMolecule Amine-containing Molecule Amine-containing\nMolecule->Propargyl-PEG12-Molecule EDC/NHS EDC/NHS EDC/NHS->Propargyl-PEG12-Molecule Final Conjugate Final Conjugate Propargyl-PEG12-Molecule->Final Conjugate Cycloaddition Azide-containing\nPayload Azide-containing Payload Azide-containing\nPayload->Final Conjugate Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Final Conjugate

Caption: Two-step bioconjugation workflow using this compound.

G Start Start ADC_Design ADC Design: - Antibody Selection - Payload Selection - Linker Selection (this compound) Start->ADC_Design Conjugation Bioconjugation: - Amide Coupling - Click Chemistry ADC_Design->Conjugation Purification Purification: - SEC / HIC Conjugation->Purification Characterization Characterization: - DAR determination - Purity analysis Purification->Characterization In_Vitro_Testing In Vitro Evaluation: - Binding Affinity - Cytotoxicity Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation: - Pharmacokinetics - Efficacy - Toxicity In_Vitro_Testing->In_Vivo_Testing End End In_Vivo_Testing->End

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG12-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of Propargyl-PEG12-acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. All handling of this compound, including during disposal, should be conducted in a well-ventilated chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently.
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols. A face shield may be required for larger quantities.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through your institution's hazardous waste management program. Do not discharge this compound or its solutions down the drain without proper neutralization and institutional approval.

1. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, pipette tips, gloves, and absorbent materials from spills, should be collected in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

2. Neutralization of Acidic Waste (if permitted by your institution):

For aqueous solutions of this compound, neutralization of the carboxylic acid group may be a preliminary step before collection as hazardous waste. Always consult and adhere to your institution's specific guidelines on chemical neutralization. this compound is a weak organic acid. Neutralization should be performed cautiously to control any exothermic reaction.

  • Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a larger volume of cold water. Never add water to the acid.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Slow Addition: While stirring the diluted acidic solution in a suitable container within a fume hood, slowly add the basic solution. Be aware of potential gas evolution (carbon dioxide) which can cause foaming.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should still be collected in a labeled hazardous waste container unless your institution's guidelines explicitly permit drain disposal of the neutralized salt solution. Given the presence of the PEG and propargyl moieties, collection as hazardous waste is the most prudent course of action.

3. Final Disposal:

  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name ("this compound waste") and any other required hazard information.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous or organic solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid check_neutralization Consult Institutional Policy on Neutralization liquid_waste->check_neutralization final_disposal Arrange for Disposal via Institutional EHS collect_solid->final_disposal neutralize Neutralize with Weak Base (e.g., NaHCO3 solution) Monitor pH to 6.0-8.0 check_neutralization->neutralize Permitted collect_liquid Collect in Labeled Liquid Hazardous Waste Container check_neutralization->collect_liquid Not Permitted or Post-Neutralization neutralize->collect_liquid collect_liquid->final_disposal

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the interconnectedness of safety precautions, waste handling, and final disposal procedures.

cluster_safety Safety First cluster_handling Waste Handling cluster_disposal Final Disposal ppe Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat segregation Waste Segregation - Solid Waste - Liquid Waste ppe->segregation fume_hood Work Environment - Chemical Fume Hood fume_hood->segregation neutralization Neutralization (if applicable) - Dilute Acid - Add Weak Base - Monitor pH segregation->neutralization collection Waste Collection - Labeled, Sealed Containers neutralization->collection ehs Institutional Protocol - Contact EHS Office collection->ehs

Caption: Interrelationship of safety, handling, and disposal for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize your institution's specific guidelines and consult the Safety Data Sheet for the most comprehensive information.

Essential Safety and Operational Protocols for Handling Propargyl-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is crucial to minimize exposure and ensure the safety of laboratory personnel when handling Propargyl-PEG12-acid. The following table outlines the recommended PPE for various stages of handling.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against potential skin irritation. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected[2].
Eyes Safety goggles with side-shieldsProvides essential protection from splashes and aerosols. For procedures with a heightened risk of splashing, a face shield worn over safety goggles is advised to protect the entire face[3][4][5].
Body Laboratory coat or disposable gownA lab coat should be worn at all times to protect skin and clothing from accidental spills. For tasks with a greater splash potential, a disposable gown offers an additional layer of protection.
Respiratory Use in a chemical fume hoodAll manipulations of solid this compound and any reactions involving it should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Feet Closed-toe shoesProper footwear is a fundamental laboratory safety requirement to protect against spills and falling objects.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound throughout the experimental process.

operational_workflow cluster_spill Contingency receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage Intact Package preparation Preparation for Use (in fume hood) storage->preparation weighing Weighing preparation->weighing dissolving Dissolving preparation->dissolving weighing->dissolving reaction Reaction Setup (in fume hood) dissolving->reaction spill_management Spill Management

Caption: Workflow for the safe handling of this compound.

1. Receiving and Inspection: Upon delivery, visually inspect the package for any signs of damage or leaks. If compromised, isolate the package in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) department.

2. Storage: If the package is intact, transfer the compound to its designated storage location. This compound should be stored in a tightly sealed container at -20°C in a dry, well-ventilated area.

3. Preparation for Use: All handling of solid this compound should occur within a chemical fume hood to minimize inhalation risks.

  • Weighing: Use a dedicated, clean weighing vessel. Handle the solid material carefully to avoid creating dust.
  • Dissolving: Slowly add the solvent to the solid this compound to prevent splashing.

4. Reactions: All reactions involving this compound must be conducted within a chemical fume hood.

5. Spill Management: In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it. While wearing the appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS office.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and adhere to institutional and governmental regulations.

disposal_plan start Waste Generation waste_type Segregate Waste start->waste_type solid_waste Solid Waste Container (Contaminated gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Aqueous & organic solutions) waste_type->liquid_waste Liquid decontamination Decontaminate Glassware waste_type->decontamination Glassware disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal rinsate Collect Rinsate decontamination->rinsate rinsate->liquid_waste

Caption: Decision workflow for the disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, such as weighing paper, gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.
  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.

3. Disposal Procedure: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure all containers are properly labeled and sealed before collection.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.